NS 1738
Description
Propriétés
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O2/c15-8-2-4-12(22)11(6-8)21-13(23)20-10-5-7(14(17,18)19)1-3-9(10)16/h1-6,22H,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDXRNQPVSMGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309712 | |
| Record name | NS-1738 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501684-93-1 | |
| Record name | N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501684-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NS-1738 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501684931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NS-1738 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NS-1738 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9822RX831L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of NS 1738 on the α7 Nicotinic Acetylcholine Receptor (nAChR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS 1738 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel implicated in cognitive function and various neuropsychiatric disorders. As a Type I PAM, this compound potentiates the receptor's response to agonists, such as acetylcholine (ACh), primarily by increasing the peak amplitude of ionic currents with minimal effect on the receptor's rapid desensitization kinetics.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, effects on channel properties, and the experimental methodologies used to elucidate its function. The information presented is intended to serve as a technical resource for researchers and professionals involved in the study of nicotinic receptors and the development of novel therapeutics targeting the cholinergic system.
Introduction to this compound and the α7 nAChR
The α7 nAChR is a homopentameric ion channel composed of five α7 subunits.[4] It is widely expressed in the central nervous system, particularly in brain regions associated with learning and memory, such as the hippocampus and cerebral cortex.[5] The receptor is characterized by its high permeability to calcium ions (Ca²⁺) and its rapid activation and desensitization in response to agonist binding.[4][6] The influx of Ca²⁺ through the α7 nAChR is a critical event that triggers a cascade of downstream signaling pathways involved in neurotransmitter release, synaptic plasticity, and cell survival.[3]
Dysfunction of the α7 nAChR has been linked to several neurological and psychiatric conditions, including Alzheimer's disease and schizophrenia.[7][8] Consequently, enhancing the function of this receptor through positive allosteric modulation is a promising therapeutic strategy. This compound, with the chemical name 1-(5-chloro-2-hydroxy-phenyl)-3-(2-chloro-5-trifluoromethyl-phenyl)-urea, is a well-characterized Type I α7 nAChR PAM that selectively enhances the receptor's function in the presence of an agonist.[6][9] Unlike Type II PAMs, this compound does not significantly alter the desensitization rate of the receptor.[2]
Mechanism of Action of this compound
Allosteric Binding and Modulation
This compound is a positive allosteric modulator, meaning it binds to a site on the α7 nAChR that is topographically distinct from the orthosteric site where the endogenous agonist, acetylcholine, binds.[3] This allosteric binding potentiates the receptor's response to the agonist. Theoretical studies using molecular docking and dynamics simulations have proposed several potential allosteric binding sites for this compound on a chimera of the α7 nAChR extracellular domain and an acetylcholine-binding protein (α7-AChBP). These sites include a "top pocket," a "vestibule pocket," and the "agonist sub-pocket."[7][8] The binding of this compound to these sites is thought to induce conformational changes that enhance the efficacy of agonist-mediated channel gating.
Experimental evidence from studies using chimeric receptors constructed from domains of the α7 nAChR and the 5-HT₃ receptor suggests that the extracellular N-terminal domain of the α7 subunit is critical for the allosteric modulation by this compound.[6]
Effects on α7 nAChR Channel Properties
The primary effect of this compound on the α7 nAChR is the potentiation of agonist-evoked currents. This is achieved by increasing the peak amplitude of the current without significantly affecting the rapid desensitization that is characteristic of this receptor subtype.[2] This distinguishes it from Type II PAMs, which markedly slow the desensitization process.
Specifically, this compound:
-
Increases Agonist Efficacy: It enhances the maximal response that can be elicited by an agonist.[7]
-
May Increase Agonist Potency: Some studies suggest that this compound can also increase the potency of agonists, causing a leftward shift in the agonist concentration-response curve.[2]
-
Has Minimal Effect on Desensitization: It does not significantly alter the rate at which the receptor enters a desensitized, non-conducting state in the continued presence of an agonist.[2][10]
The potentiation of the α7 nAChR by this compound leads to an increased influx of cations, most notably Ca²⁺, upon agonist stimulation. This enhanced Ca²⁺ signal is believed to be the primary mechanism underlying the pro-cognitive effects of this compound observed in vivo.[3]
Quantitative Data
The following table summarizes key quantitative data for this compound's action on the α7 nAChR, compiled from various in vitro studies.
| Parameter | Species/System | Agonist | Value | Reference(s) |
| EC₅₀ (Potentiation) | Xenopus laevis oocytes (human α7) | Acetylcholine | 2.6 ± 1.1 µM | [5] |
| CHO/RIC-3 cells (human α7) | (-)-Nicotine | 21.7 µM | [10] | |
| Binding Affinity (Kd) | Theoretical (α7-AChBP chimera) | - | -6.76 to -9.15 kcal/mol | [7][8] |
| Effect on Desensitization (τdesensitization) | GH4C1 cells (human α7) | Acetylcholine (100 µM) | Modest slowing | [2] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is commonly used to study the function of ion channels expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, filled with KCl, are inserted into the oocyte to clamp the membrane potential (typically at -60 to -80 mV) and record agonist-evoked currents.
-
Agonist (e.g., acetylcholine) is applied to the oocyte in the absence and presence of varying concentrations of this compound.
-
The peak amplitude and decay kinetics of the resulting currents are measured and analyzed to determine the EC₅₀ for potentiation and effects on desensitization.
-
Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells
This technique provides a higher resolution recording of ion channel activity in cultured mammalian cells.
Methodology:
-
Cell Culture and Transfection: A mammalian cell line (e.g., HEK293, CHO, or GH4C1) is cultured and transiently transfected with a plasmid containing the cDNA for the human α7 nAChR.
-
Electrophysiological Recording:
-
A glass micropipette with a fire-polished tip is used to form a high-resistance seal with the membrane of a transfected cell.
-
The membrane patch within the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
A rapid solution exchange system is used to apply agonist and this compound to the cell.
-
Current responses are recorded and analyzed for peak amplitude and desensitization kinetics.
-
Radioligand Binding Assays
While this compound itself does not bind to the orthosteric agonist binding site, radioligand binding assays are crucial for determining its allosteric nature and selectivity.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) or cells expressing the α7 nAChR are homogenized and centrifuged to isolate cell membranes.
-
Binding Reaction:
-
Membrane preparations are incubated with a radiolabeled antagonist that binds to the orthosteric site of the α7 nAChR (e.g., [³H]methyllycaconitine).
-
The incubation is performed in the presence of varying concentrations of unlabeled this compound.
-
Non-specific binding is determined in the presence of a saturating concentration of a known α7 nAChR antagonist.
-
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The inability of this compound to displace the radiolabeled antagonist confirms its allosteric binding site.
Visualizations
Signaling and Modulation Pathways
Caption: Proposed mechanism of this compound action on the α7 nAChR signaling pathway.
Experimental Workflow for Electrophysiology
Caption: Generalized workflow for studying this compound effects using electrophysiology.
Conclusion
This compound serves as a prototypical Type I positive allosteric modulator of the α7 nAChR. Its ability to enhance agonist-evoked currents without significantly altering desensitization kinetics makes it a valuable tool for studying the physiological and pathological roles of this receptor. The increased understanding of its mechanism of action, facilitated by the experimental approaches detailed herein, provides a solid foundation for the rational design of novel therapeutic agents targeting the α7 nAChR for the treatment of cognitive deficits and other central nervous system disorders. The continued investigation into the precise molecular determinants of its binding and the downstream consequences of its modulatory effects will be crucial for advancing the therapeutic potential of α7 nAChR PAMs.
References
- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanion.de [nanion.de]
- 6. Positive allosteric modulation of the alpha7 nicotinic acetylcholine receptor: ligand interactions with distinct binding sites and evidence for a prominent role of the M2-M3 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Function of NS1738, a Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS1738 is a potent and selective Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel deeply implicated in cognitive processes and neuroprotection. This document provides a comprehensive technical overview of NS1738, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. NS1738 enhances the receptor's response to the endogenous agonist acetylcholine (ACh) by increasing the peak current amplitude with minimal effect on the receptor's desensitization kinetics. This unique profile suggests therapeutic potential for cognitive deficits observed in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular pathways to serve as a valuable resource for researchers in the field of neuropharmacology and drug development.
Introduction
The α7 nicotinic acetylcholine receptor (nAChR) is a homopentameric ligand-gated ion channel with high permeability to calcium, making it a critical player in synaptic transmission and plasticity.[1] Dysregulation of α7 nAChR function has been linked to cognitive impairments in various central nervous system disorders. Positive allosteric modulators (PAMs) of the α7 nAChR represent a promising therapeutic strategy, as they enhance the receptor's function in the presence of the endogenous agonist, acetylcholine, without directly activating the receptor themselves. This offers a more nuanced modulation of cholinergic signaling compared to direct agonists.
NS1738, chemically known as N-(5-Chloro-2-hydroxyphenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, is a well-characterized Type I α7 nAChR PAM.[2] Unlike Type II PAMs, which significantly slow the receptor's desensitization, NS1738 potentiates the agonist-induced current while largely preserving the natural rapid desensitization kinetics of the α7 nAChR.[2][3] This property may offer a favorable safety profile by reducing the risk of calcium overload-induced cytotoxicity. In preclinical studies, NS1738 has demonstrated pro-cognitive effects, ameliorating deficits in animal models of learning and memory.[4]
Mechanism of Action
NS1738 functions by binding to an allosteric site on the α7 nAChR, distinct from the orthosteric binding site for acetylcholine. This binding event induces a conformational change in the receptor that enhances the efficacy of ACh. The primary effect of NS1738 is an increase in the maximal peak current response elicited by ACh, with a modest or negligible effect on the agonist's potency (EC50).[5] A key characteristic of NS1738 as a Type I PAM is its minimal impact on the rapid desensitization of the α7 nAChR.[3]
dot
Caption: Mechanism of action of NS1738 on the α7 nAChR.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for NS1738 from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of NS1738
| Parameter | Value | Experimental System | Reference |
| EC50 | 3.4 µM | Xenopus oocytes expressing human α7 nAChR | [6] |
| EC50 | 3.9 µM | Xenopus oocytes expressing rat α7 nAChR | [6] |
| Maximal Efficacy | ~2-fold increase in ACh-evoked current | Xenopus oocytes | [5] |
| Maximal Efficacy | ~6-fold increase in ACh-evoked current | Patch-clamp on transfected GH4C1 cells | [5] |
| Effect on ACh Potency | ~10-fold leftward shift (increased potency) | Xenopus oocytes | [5] |
| Effect on ACh Potency | No significant effect | Patch-clamp on transfected GH4C1 cells | [5] |
Table 2: Binding Affinity of NS1738 (Computational Data)
| Binding Site | Binding Energy (kcal/mol) | Method | Reference |
| Top Pocket | -6.76 to -9.15 | Molecular Docking & MD Simulation | |
| Vestibule Pocket | -6.76 to -9.15 | Molecular Docking & MD Simulation | |
| Agonist Sub-pocket | -6.76 to -9.15 | Molecular Docking & MD Simulation | |
| Note: Experimental Ki values from competitive binding assays are not readily available in the reviewed literature. |
Table 3: Effect of NS1738 on α7 nAChR Desensitization Kinetics
| Parameter | Effect of NS1738 | Experimental System | Reference |
| Desensitization Rate | Modest slowing | Patch-clamp on transfected GH4C1 cells | [3] |
| τ desensitization | Increased from ~30 ms to ~57 ms | Patch-clamp on transfected GH4C1 cells | [3] |
Table 4: In Vivo Efficacy of NS1738 in Rodent Models of Cognition
| Animal Model | Effect | Effective Dose (i.p.) | Reference |
| Scopolamine-induced amnesia (Rat) | Reversal of cognitive deficits | 10 mg/kg | [4] |
| Nicotine Conditioned Place Preference (Mouse) | No effect on nicotine reward | 1 and 10 mg/kg | [4] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is for characterizing the modulatory effects of NS1738 on human α7 nAChRs expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human α7 nAChR
-
Nuclease-free water
-
Collagenase solution
-
Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4)
-
Recording solution (e.g., Ringer's solution: 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2)
-
Acetylcholine (ACh) stock solution
-
NS1738 stock solution (in DMSO)
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl
-
TEVC amplifier and data acquisition system
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis. Incubate oocytes in collagenase solution to defolliculate.
-
cRNA Injection: Inject 50 nL of human α7 nAChR cRNA (e.g., 1 ng/μL) into the cytoplasm of Stage V-VI oocytes.
-
Incubation: Incubate the injected oocytes in Barth's solution at 16-18°C for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current.
-
-
Compound Application:
-
To determine the EC50 of NS1738, pre-apply various concentrations of NS1738 for a defined period (e.g., 2 minutes) followed by co-application with a fixed concentration of ACh (e.g., EC20).
-
To assess the effect on ACh potency, generate a full ACh concentration-response curve in the absence and presence of a fixed concentration of NS1738.
-
-
Data Analysis: Measure the peak amplitude of the ACh-evoked currents. Fit concentration-response data to the Hill equation to determine EC50 and maximal efficacy.
dot
Caption: Experimental workflow for TEVC electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for characterizing NS1738 on α7 nAChRs in a mammalian cell line.
Materials:
-
Mammalian cell line stably or transiently expressing human α7 nAChR (e.g., HEK293, GH4C1)
-
Cell culture medium and supplements
-
External solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.3)
-
Internal solution (e.g., 140 mM KCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.3)
-
Borosilicate glass capillaries for patch pipettes
-
Patch-clamp amplifier and data acquisition system
-
Rapid solution exchange system
Procedure:
-
Cell Culture: Culture cells expressing α7 nAChRs under standard conditions.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Compound Application:
-
Rapidly apply ACh using a fast perfusion system to elicit a current.
-
To test the effect of NS1738, pre-apply the compound for a set duration before co-application with ACh.
-
-
Data Analysis: Measure the peak current amplitude and the decay kinetics (desensitization). Fit the decay phase to an exponential function to determine the time constant (τ).
dot
References
- 1. rndsystems.com [rndsystems.com]
- 2. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Discovery and History of NS 1738
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of NS 1738, a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been instrumental in the study of α7 nAChR function and its potential as a therapeutic target for cognitive deficits. This document details the compound's mechanism of action, key experimental findings, and detailed protocols for its synthesis and evaluation.
Introduction: The Dawn of α7 nAChR Modulation
The quest for therapeutic agents to combat cognitive decline in disorders like Alzheimer's disease and schizophrenia has long focused on the cholinergic system. The α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, emerged as a promising target. However, the rapid desensitization of this receptor upon activation by its endogenous ligand, acetylcholine (ACh), posed a significant challenge for therapeutic development. This led to the exploration of positive allosteric modulators (PAMs), compounds that bind to a site on the receptor distinct from the agonist binding site to enhance its function. This compound, scientifically known as 1-(5-chloro-2-hydroxyphenyl)-3-(2-chloro-5-trifluoromethylphenyl)urea, was a landmark discovery in this endeavor, representing a novel approach to potentiate α7 nAChR activity.[1][2]
Discovery and Chemical Synthesis
The development of this compound was a pivotal moment in the exploration of α7 nAChR pharmacology. While the exact date of its initial synthesis is not publicly detailed, its characterization as a potent and selective α7 PAM was first extensively reported in the mid-2000s.
Synthesis Protocol
The synthesis of this compound involves a multi-step process culminating in the formation of the characteristic urea linkage. The following protocol is a representative synthesis based on established methods for creating unsymmetrical ureas.
Step 1: Synthesis of 2-chloro-5-(trifluoromethyl)aniline
This starting material can be synthesized from commercially available precursors through standard aromatic substitution and reduction reactions.
Step 2: Formation of the Isocyanate Intermediate
2-chloro-5-(trifluoromethyl)aniline is reacted with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent (e.g., toluene) to yield 2-chloro-5-(trifluoromethyl)phenyl isocyanate.
Step 3: Synthesis of 2-amino-4-chlorophenol
This intermediate is typically prepared from 4-chlorophenol via nitration followed by reduction of the nitro group.
Step 4: Urea Formation
The final step involves the reaction of the isocyanate from Step 2 with the aminophenol from Step 3. The 2-chloro-5-(trifluoromethyl)phenyl isocyanate is added dropwise to a solution of 2-amino-4-chlorophenol in a suitable solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography. The product, 1-(5-chloro-2-hydroxyphenyl)-3-(2-chloro-5-trifluoromethylphenyl)urea (this compound), is then isolated and purified by crystallization or column chromatography.
Pharmacological Profile and Mechanism of Action
This compound is classified as a Type I PAM of the α7 nAChR. This classification is based on its characteristic effect of increasing the peak amplitude of the current evoked by an agonist like acetylcholine, with only minimal effects on the receptor's desensitization kinetics.[3] This is in contrast to Type II PAMs, which significantly slow the desensitization process.
Allosteric Modulation of the α7 nAChR
This compound does not bind to the orthosteric agonist binding site of the α7 nAChR and, when applied alone, does not activate the receptor.[2] Instead, it binds to a distinct allosteric site, enhancing the receptor's response to an agonist.[1][4] This potentiation is achieved by increasing the maximal efficacy (Emax) of acetylcholine and, in some experimental systems, also increasing its potency (decreasing the EC50).[3]
dot
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Species/System | Value | Reference(s) |
| EC50 (for potentiation of ACh response) | Human α7 nAChR (Xenopus oocytes) | 3.4 µM | [5] |
| Rat α7 nAChR (Xenopus oocytes) | 3.9 µM | [5] | |
| Human α7 nAChR (HEK293 cells, Patchliner) | 2.6 ± 1.1 µM | [6] | |
| Effect on ACh Emax | Xenopus oocytes | ~2-fold increase | [3] |
| Mammalian cells (patch-clamp) | ~6-fold increase | [3] | |
| Effect on ACh Potency | Xenopus oocytes | ~10-fold increase (leftward shift) | [3] |
| Mammalian cells (patch-clamp) | No significant change | [3] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Reference(s) |
| Brain:Plasma Ratio | 0.50 | [3] |
| Plasma Half-life (t1/2) | 42 minutes |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is crucial for studying the function of ion channels expressed in a heterologous system.
Objective: To measure the potentiation of acetylcholine-evoked currents by this compound at α7 nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the human or rat α7 nAChR subunit
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Micropipettes (for injection and recording)
-
Recording chamber
-
Solutions:
-
Oocyte Ringer's 2 (OR2) solution: 82.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8.
-
Recording solution (Barth's solution): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, 10 mM HEPES, pH 7.4.
-
Agonist solution: Acetylcholine (ACh) dissolved in recording solution to the desired concentration.
-
Modulator solution: this compound dissolved in recording solution to the desired concentration.
-
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase). Inject each oocyte with approximately 50 nL of α7 nAChR cRNA (e.g., at 1 ng/nL). Incubate the injected oocytes for 2-7 days at 18°C in OR2 solution supplemented with antibiotics.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
-
Drug Application:
-
Apply a control pulse of ACh (e.g., 100 µM for 1 second) and record the inward current.
-
Wash the oocyte with recording solution until the current returns to baseline.
-
Pre-incubate the oocyte with a solution containing this compound for a defined period (e.g., 1 minute).
-
Co-apply the same concentration of ACh in the presence of this compound and record the potentiated current.
-
Repeat with different concentrations of this compound to generate a concentration-response curve.
-
-
Data Analysis: Measure the peak amplitude of the ACh-evoked currents in the absence and presence of this compound. Normalize the potentiated responses to the control response. Fit the concentration-response data to the Hill equation to determine the EC50 and Emax of this compound.
dot
Whole-Cell Patch-Clamp in Mammalian Cells
This technique allows for the study of ion channel activity in a more physiologically relevant mammalian cell system.
Objective: To characterize the effect of this compound on ACh-evoked currents and desensitization kinetics in mammalian cells expressing α7 nAChRs.
Materials:
-
Mammalian cell line (e.g., HEK293, GH4C1) transiently or stably expressing the human or rat α7 nAChR.
-
Patch-clamp amplifier and data acquisition system.
-
Micropipette puller and polisher.
-
Borosilicate glass capillaries.
-
Recording chamber and perfusion system.
-
Solutions:
-
External solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose, bubbled with 95% O2/5% CO2.[7]
-
Internal (pipette) solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-Na, 2 mM ATP-Mg, 40 mM HEPES, pH adjusted to 7.2 with KOH.[7]
-
Agonist and modulator solutions: Prepared in the external solution.
-
Procedure:
-
Cell Culture and Transfection: Culture cells under standard conditions. If using transient transfection, introduce the plasmid DNA encoding the α7 nAChR using a suitable method (e.g., lipofection) 24-48 hours before recording.
-
Pipette Preparation: Pull and polish borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording:
-
Place the coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the recording pipette and form a gigaseal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
-
Drug Application and Data Acquisition:
-
Rapidly apply ACh (e.g., 300 µM) using a fast perfusion system and record the inward current.
-
Wash with external solution.
-
Pre-apply this compound for a set duration before co-applying with ACh.
-
To study desensitization, apply a prolonged pulse of ACh (e.g., 200 ms) in the absence and presence of this compound and fit the decay of the current to an exponential function.
-
-
Data Analysis: Measure peak current amplitudes and desensitization time constants (τ). Compare these parameters between control and this compound conditions.
In Vivo Behavioral Assays in Rats
Objective: To assess the ability of this compound to reverse scopolamine-induced deficits in spatial learning and memory.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Circular water tank (e.g., 1.8 m diameter) filled with opaque water (e.g., using non-toxic white paint).
-
Submerged escape platform.
-
Video tracking system.
-
Scopolamine hydrobromide.
-
This compound.
-
Vehicle solution.
Procedure:
-
Acclimation: Handle the rats for several days before the experiment.
-
Drug Administration: Administer scopolamine (e.g., 0.5 mg/kg, i.p.) to induce a cognitive deficit, typically 30 minutes before the first trial of each day. Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at a specified time before scopolamine administration.
-
Acquisition Phase (e.g., 4 days, 4 trials/day):
-
Place the rat into the pool facing the wall at one of four randomized start locations.
-
Allow the rat to swim and find the hidden platform. The maximum trial duration is typically 60-90 seconds.
-
If the rat fails to find the platform within the allotted time, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (e.g., on day 5):
-
Remove the platform from the pool.
-
Place the rat in the pool at a novel start location and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze escape latency and path length across acquisition days using a repeated-measures ANOVA. Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA.
dot
Objective: To evaluate the effect of this compound on short-term social recognition memory.[3][8]
Materials:
-
Adult male rats.
-
Juvenile male rats.
-
Test arena (e.g., a clean standard rat cage).
-
Stopwatch or automated tracking system.
-
This compound and vehicle.
Procedure:
-
Acclimation: Acclimate the adult rat to the test arena for a period (e.g., 30 minutes) before the first trial.
-
Trial 1 (T1): Introduce a juvenile rat into the arena with the adult rat. Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, close following) over a set period (e.g., 5 minutes).
-
Drug Administration: Immediately after T1, administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle to the adult rat.
-
Inter-Trial Interval (ITI): Return the adult rat to its home cage for a specified ITI (e.g., 2 hours).
-
Trial 2 (T2): Re-introduce the same juvenile rat into the test arena with the adult rat. Record the investigation time as in T1.
-
Data Analysis: Calculate a recognition ratio (T2/T1). A ratio significantly less than 1 indicates memory of the juvenile. Compare the recognition ratios between the vehicle and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Historical Perspective and Significance
The discovery and characterization of this compound marked a significant advancement in the field of nicotinic receptor pharmacology. It provided a valuable tool to dissect the role of α7 nAChR potentiation in cognitive processes and demonstrated the therapeutic potential of allosteric modulation for CNS disorders. The pro-cognitive effects observed with this compound in preclinical models paved the way for the development of other α7 nAChR PAMs, some of which have advanced to clinical trials.
dot
Conclusion
This compound remains a cornerstone compound in the study of α7 nAChR pharmacology. Its well-defined mechanism of action as a Type I PAM and its demonstrated in vivo efficacy have provided a solid foundation for the continued exploration of allosteric modulators as a therapeutic strategy for cognitive disorders. This technical guide serves as a comprehensive resource for researchers seeking to understand and utilize this important pharmacological tool.
References
- 1. Positive allosteric modulation of the alpha7 nicotinic acetylcholine receptor: ligand interactions with distinct binding sites and evidence for a prominent role of the M2-M3 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Making sure you're not a bot! [nanion.de]
- 7. axolbio.com [axolbio.com]
- 8. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
NS 1738: A Deep Dive into its Selectivity for Nicotinic Acetylcholine Receptor Subtypes
For Immediate Release
This technical guide provides a comprehensive overview of the selectivity profile of NS 1738, a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies from seminal studies, and presents visual representations of its molecular interactions and experimental workflows.
Executive Summary
This compound is a well-characterized Type I positive allosteric modulator that demonstrates high selectivity for the α7 nAChR subtype. It potentiates the receptor's response to the endogenous agonist acetylcholine (ACh) with low micromolar efficacy. Extensive electrophysiological studies have confirmed that this compound exhibits no significant agonist or antagonist activity at other major nAChR subtypes, including the neuronal α4β2 and α3β4, and the muscle-type α1β1γδ receptors, underscoring its specific modulatory role at α7 nAChRs. This selectivity profile makes this compound a valuable tool for studying the physiological and pathological roles of α7 nAChRs and a potential starting point for the development of targeted therapeutics.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been primarily characterized through functional assays, particularly two-electrode voltage clamp and patch-clamp electrophysiology. The data consistently demonstrate its potentiation of α7 nAChRs while showing a lack of direct activity at other subtypes.
| Receptor Subtype | Species | Expression System | Assay Type | Parameter | Value | Reference |
| α7 | Human | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | EC50 | 3.4 µM | [1][2] |
| α7 | Rat | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | EC50 | 3.9 µM | [1][2] |
| α7 | Human | GH4C1 cells | Whole-Cell Patch Clamp | Emax (% of ACh max) | ~600% | Timmermann et al., 2007 |
| α4β2 | Human | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | Activity | No agonist or antagonist activity up to 30 µM | Timmermann et al., 2007 |
| α3β4 | Human | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | Activity | No agonist or antagonist activity up to 30 µM | Timmermann et al., 2007 |
| α1β1γδ | Human | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | Activity | No agonist or antagonist activity up to 30 µM | Timmermann et al., 2007 |
Detailed Experimental Methodologies
The following protocols are based on the seminal work by Timmermann et al. (2007) which first characterized the selectivity of this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique was employed to assess the functional activity of this compound on various human nAChR subtypes expressed in oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Oocytes are surgically removed from mature female Xenopus laevis frogs.
-
The follicular membrane is removed by treatment with collagenase.
-
Oocytes are injected with cRNA encoding the specific human nAChR subunits (e.g., α7, α4 and β2, α3 and β4, or α1, β1, γ, and δ).
-
Injected oocytes are incubated for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with oocyte Ringer's solution.
-
The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
The membrane potential is clamped at a holding potential of -80 mV.
-
Agonist solutions (e.g., acetylcholine) are applied to the oocyte via the perfusion system.
-
To test for positive allosteric modulation, this compound is co-applied with the agonist.
-
To test for direct agonist or antagonist activity, this compound is applied alone or pre-applied before the agonist, respectively.
-
The resulting currents are recorded, amplified, and digitized for analysis.
Whole-Cell Patch-Clamp Electrophysiology in GH4C1 Cells
This method was utilized to provide a more detailed characterization of the modulatory effects of this compound on human α7 nAChRs expressed in a mammalian cell line.
1. Cell Culture and Transfection:
-
GH4C1 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently transfected with the cDNA encoding the human α7 nAChR subunit using a suitable transfection reagent.
-
Recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recording:
-
A coverslip with adherent transfected cells is placed in a recording chamber on an inverted microscope and perfused with an external saline solution.
-
A glass micropipette with a resistance of 3-5 MΩ, filled with an internal solution, is brought into contact with a cell.
-
A high-resistance seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -70 mV.
-
Agonist and this compound are rapidly applied to the cell using a fast-perfusion system.
-
The resulting currents are recorded, filtered, and digitized for analysis of peak amplitude and desensitization kinetics.
Visualizing Molecular Interactions and Experimental Logic
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
In Vivo Effects of NS 1738 on Cognition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
NS 1738 is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has demonstrated pro-cognitive effects in preclinical in vivo studies. By binding to an allosteric site on the α7 nAChR, this compound enhances the receptor's response to the endogenous agonist, acetylcholine. This potentiation of cholinergic signaling has been shown to ameliorate cognitive deficits in rodent models of learning and memory. This technical guide provides a comprehensive overview of the in vivo cognitive effects of this compound, detailing its mechanism of action, summarizing key experimental findings, and providing methodologies for the behavioral assays used to assess its efficacy.
Mechanism of Action: Positive Allosteric Modulation of the α7 nAChR
This compound is classified as a Type I PAM, which means it enhances the peak current response of the α7 nAChR to acetylcholine with only marginal effects on the receptor's desensitization kinetics.[1] Unlike direct agonists, this compound has no effect on the receptor in the absence of acetylcholine.[2] When acetylcholine binds to the α7 nAChR in the presence of this compound, the receptor's ion channel opens more effectively, leading to an increased influx of cations and enhanced neuronal excitability.[2][3] This modulation of cholinergic signaling is believed to be the primary mechanism underlying the cognitive-enhancing properties of this compound.[2] The compound is reported to be modestly brain-penetrant.[2]
In Vivo Cognitive Efficacy
The cognitive-enhancing effects of this compound have been demonstrated in established rodent models of learning and memory. The primary findings are summarized below.
Data Presentation
| Cognitive Domain | Animal Model | Assay | Key Findings | Reference |
| Learning and Memory | Scopolamine-induced amnesia in rats | Water Maze | This compound counteracted the deficit in the acquisition of the water-maze learning task induced by the muscarinic receptor antagonist scopolamine. | [2] |
| Social Memory | Normal rats | Social Recognition Test | This compound improved performance in the social recognition test, indicating an enhancement of short-term social memory. | [2] |
| Neuronal Excitability | Rats | In vivo electrophysiology | Local application of this compound in the hippocampus was shown to increase the firing rate of neurons. | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the key behavioral assays used to evaluate the in vivo cognitive effects of this compound.
Scopolamine-Induced Deficit in the Water Maze Task
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. The protocol to assess the efficacy of this compound in a scopolamine-induced amnesia model is as follows:
-
Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface in one of the four quadrants of the pool. The room should contain various distal visual cues.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Habituation: Animals are allowed a free swim in the pool for 60 seconds without the platform.
-
Drug Administration: Animals are pre-treated with either vehicle, scopolamine (to induce cognitive deficit), or scopolamine in combination with this compound at various doses. Administration is typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection a set time before the task (e.g., 30 minutes).
-
Acquisition Training: Each rat undergoes a series of trials (e.g., 4 trials per day for 4-5 consecutive days). For each trial, the rat is placed into the water at one of four quasi-random starting positions, facing the wall of the pool. The rat is allowed to swim and find the hidden platform. If the rat fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
Data Collection: The primary endpoint is the escape latency (the time taken to find the platform). Other measures such as path length and swimming speed are also recorded using a video tracking system.
-
Probe Trial (Optional): Following the final day of training, a probe trial is conducted where the platform is removed. The time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Expected Outcome: Scopolamine-treated animals are expected to show a significantly longer escape latency compared to vehicle-treated controls. Effective doses of this compound are expected to significantly reduce the scopolamine-induced increase in escape latency, indicating a reversal of the cognitive deficit.
Social Recognition Test
The social recognition test assesses short-term memory in rodents by capitalizing on their natural tendency to investigate novel conspecifics more than familiar ones.
-
Apparatus: A standard open-field arena.
-
Animals: Adult male rats are typically used as subjects, with juvenile conspecifics used as social stimuli.
-
Procedure:
-
Habituation: The adult rat is habituated to the testing arena for a period of time (e.g., 30 minutes) for several days prior to the test.
-
Drug Administration: The adult rat is administered this compound or vehicle at a specified time before the first exposure to the juvenile.
-
First Exposure (T1): A juvenile rat is placed in the home cage of the adult rat for a short period (e.g., 5 minutes). The total time the adult rat spends actively investigating the juvenile (e.g., sniffing) is recorded.
-
Inter-Exposure Interval (IEI): A delay is introduced between the first and second exposures (e.g., 60 to 120 minutes).
-
Second Exposure (T2): The same juvenile rat is reintroduced to the adult rat's cage for another 5-minute period. The investigation time is again recorded.
-
Data Analysis: A discrimination index is calculated, often as (Time investigating novel - Time investigating familiar) / (Total investigation time). A higher discrimination index indicates better memory. In this two-exposure paradigm, a significant reduction in investigation time during T2 compared to T1 indicates recognition memory.
-
-
Expected Outcome: Vehicle-treated animals are expected to show a significant decrease in investigation time during the second exposure, demonstrating memory of the juvenile. This compound is expected to enhance this effect, leading to a greater reduction in investigation time during the second exposure compared to the vehicle group, indicating improved social recognition memory.
Signaling Pathways and Logical Relationships
The cognitive-enhancing effects of this compound are rooted in its ability to modulate cholinergic neurotransmission, which in turn influences downstream signaling cascades crucial for synaptic plasticity and cognitive function.
Conclusion
This compound represents a promising mechanism for cognitive enhancement through the positive allosteric modulation of α7 nAChRs. In vivo studies have confirmed its ability to reverse chemically-induced learning and memory deficits and to improve social memory in rats. The detailed experimental protocols provided in this guide serve as a resource for researchers seeking to further investigate the cognitive effects of this compound and similar compounds. Future research should aim to explore the efficacy of this compound in a broader range of cognitive domains and in animal models of age-related cognitive decline and neurodegenerative diseases.
References
- 1. Short- and Long-Term Social Recognition Memory Are Differentially Modulated by Neuronal Histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
NS 1738: A Potential Therapeutic for Alzheimer's Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NS 1738 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel implicated in cognitive processes. As a Type I PAM, this compound enhances the receptor's response to the endogenous agonist acetylcholine without significantly altering its desensitization kinetics. Preclinical studies have demonstrated its potential to ameliorate cognitive deficits in animal models, suggesting a possible therapeutic role in neurodegenerative disorders such as Alzheimer's disease. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and relevant experimental methodologies.
Core Compound Properties
This compound, with the chemical name N-(5-chloro-2-hydroxyphenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]-urea, is a small molecule with the following physicochemical properties[1]:
| Property | Value |
| CAS Number | 501684-93-1 |
| Molecular Formula | C₁₄H₉Cl₂F₃N₂O₂ |
| Molecular Weight | 365.13 g/mol |
| Appearance | White solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Positive Allosteric Modulation of α7-nAChR
This compound acts as a positive allosteric modulator at the α7-nAChR[2]. Unlike orthosteric agonists that directly bind to the acetylcholine binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to acetylcholine, leading to an increased influx of cations, primarily Ca²⁺, upon agonist binding.
Theoretical studies suggest that this compound can bind to three potential allosteric sites within the extracellular domain of the α7-nAChR: the top pocket, the vestibule pocket, and the agonist sub-pocket[3][4][5][6]. The urea group of this compound is critical for its binding affinity through the formation of hydrogen bonds with the receptor[3][4][5][6].
As a Type I PAM , this compound is characterized by its ability to increase the peak amplitude of acetylcholine-evoked currents with only marginal effects on the receptor's rapid desensitization kinetics[7]. This is in contrast to Type II PAMs, which significantly slow down the desensitization process. The preservation of the natural desensitization profile by Type I PAMs like this compound may offer a better safety profile by reducing the risk of Ca²⁺-induced excitotoxicity.
Preclinical Data
In Vitro Efficacy
Electrophysiological studies have quantified the potency of this compound in enhancing α7-nAChR function.
| Parameter | Species | Value | Reference |
| EC₅₀ (for potentiation of ACh-evoked currents) | Human (expressed in Xenopus oocytes) | 3.4 µM | [2] |
| EC₅₀ (for potentiation of ACh-evoked currents) | Rat (expressed in Xenopus oocytes) | 3.9 µM | [2] |
| Binding Affinities (at three allosteric sites) | Chimera (α7-AChBP) | -6.76 to -9.15 kcal/mol | [3][4][5][6] |
This compound demonstrates selectivity for the α7-nAChR, with no substantial activity reported at α4β2, α3β3, and α1-containing nAChRs[8].
Pharmacokinetics in Rats
Pharmacokinetic studies in rats have provided insights into the in vivo disposition of this compound.
| Parameter | Value | Reference |
| Administration Route | Intraperitoneal (i.p.) | [2] |
| Dose | 10 mg/kg | [2] |
| Peak Brain Concentration | ~80 ng/mL (~200 nM) | [2] |
| Time to Peak Brain Concentration | ~30 minutes | [2] |
| Brain/Plasma Ratio (AUCbrain/AUCplasma) | 0.50 | [2] |
| Plasma Half-life (t½) | ~42 minutes | [2] |
These data indicate that this compound is modestly brain-penetrant.
In Vivo Cognitive Efficacy
This compound has shown pro-cognitive effects in a rat model of cholinergic deficit.
| Animal Model | Effect of this compound | Reference |
| Scopolamine-induced cognitive deficit (Water Maze Task) | Counteracted the deficit in acquisition of the learning task | [8] |
Relevance to Alzheimer's Disease
The rationale for exploring this compound as a potential therapeutic for Alzheimer's disease is rooted in the well-established cholinergic deficit observed in the brains of Alzheimer's patients. The α7-nAChR, in particular, plays a crucial role in cognitive functions such as learning and memory.
α7-nAChR Signaling and Neuroprotection
Activation of α7-nAChRs triggers several downstream signaling pathways that are relevant to neuronal health and plasticity.
Caption: Downstream signaling of α7-nAChR activation.
Activation of the PI3K/Akt pathway is known to inhibit glycogen synthase kinase 3-beta (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Furthermore, α7-nAChR signaling can lead to the activation of the MAPK/ERK pathway, which, while involved in neuroprotective mechanisms, has also been linked to tau phosphorylation[9]. The precise impact of this compound on these pathways in the context of Alzheimer's pathology requires further investigation.
Interaction with Amyloid-Beta and Tau
While there are no direct studies on the effect of this compound on amyloid-beta (Aβ) and tau pathologies, the α7-nAChR is known to interact with Aβ. Soluble Aβ oligomers can bind to α7-nAChRs and modulate their function, although the exact nature of this interaction is complex and appears to be concentration-dependent[10]. Some studies suggest that Aβ can act as an agonist at low concentrations and an antagonist at higher concentrations[11]. Activation of α7-nAChRs has been shown to mediate Aβ-induced tau phosphorylation via ERK and JNK-1 pathways[9].
Given that this compound potentiates the effect of the endogenous agonist acetylcholine, it could potentially counteract the inhibitory effects of higher concentrations of Aβ on α7-nAChR function. However, its influence on Aβ-mediated tau phosphorylation via α7-nAChR signaling remains to be elucidated.
Experimental Protocols
The following are representative protocols for key experiments used to characterize α7-nAChR positive allosteric modulators like this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to study the function of ion channels expressed in the membrane of Xenopus oocytes.
Caption: Workflow for TEVC recording in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer. Oocytes are then injected with cRNA encoding the human or rat α7-nAChR and incubated for 2-5 days to allow for receptor expression.
-
Electrode Preparation: Glass microelectrodes are pulled and filled with a high-concentration salt solution (e.g., 3 M KCl) to achieve a resistance of 0.5-5 MΩ.
-
Recording: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96). The oocyte is impaled with two electrodes: one to measure the membrane potential and one to inject current. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Drug Application: Acetylcholine is applied to elicit a baseline current response. After a washout period, the oocyte is pre-incubated with this compound for a defined period before co-application of acetylcholine and this compound. The potentiation of the current is measured. A concentration-response curve is generated by applying various concentrations of this compound.
Scopolamine-Induced Cognitive Deficit in the Morris Water Maze
This behavioral test assesses spatial learning and memory in rodents.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. afpc.info [afpc.info]
- 6. Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Alpha 7 nicotinic acetylcholine receptors mediate beta-amyloid peptide-induced tau protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beta-Amyloid activates presynaptic alpha7 nicotinic acetylcholine receptors reconstituted into a model nerve cell system: involvement of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Modulation of Human α7 Nicotinic Receptor by Amyloid-β Peptides [frontiersin.org]
The Role of NS1738 in Schizophrenia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a core and debilitating feature of schizophrenia, for which current antipsychotic medications offer limited therapeutic benefit. The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a promising therapeutic target for addressing these cognitive deficits.[1][2] NS1738 is a selective positive allosteric modulator (PAM) of the α7 nAChR, categorized as a Type I PAM due to its minimal impact on receptor desensitization kinetics.[3][4] This technical guide provides an in-depth overview of the role of NS1738 in preclinical schizophrenia research models, detailing its mechanism of action, experimental protocols, and effects on cognitive and neurobiological parameters.
Mechanism of Action of NS1738
NS1738 enhances the function of the α7 nAChR by binding to an allosteric site, distinct from the orthosteric site where endogenous acetylcholine (ACh) binds.[5] This binding potentiates the receptor's response to ACh, increasing the probability of ion channel opening and subsequent calcium influx without significantly altering the natural pattern of receptor activation and desensitization.[5][6] The α7 nAChR is a ligand-gated ion channel with high permeability to calcium, and its activation triggers several downstream signaling cascades implicated in synaptic plasticity, neuroinflammation, and cell survival.[1][7]
Theoretical studies suggest that NS1738 may bind to three potential allosteric sites on a chimera structure of the α7 nAChR: the top pocket, the vestibule pocket, and the agonist sub-pocket.[8] The extracellular N-terminal domain and the M2-M3 segment of the receptor are considered critical for the allosteric modulation by NS1738.[5]
Signaling Pathways Modulated by NS1738
Activation of the α7 nAChR by an agonist, potentiated by NS1738, initiates a cascade of intracellular signaling events. The primary event is the influx of calcium (Ca2+), which acts as a second messenger to activate various downstream pathways.
Key signaling pathways influenced by α7 nAChR activation include:
-
ERK/CREB Pathway: The influx of calcium can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[2] Activated ERK can then phosphorylate the cAMP Response Element-Binding protein (CREB), a transcription factor that plays a crucial role in synaptic plasticity and memory formation.[2]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is another important pathway activated downstream of α7 nAChR. This pathway is heavily involved in promoting cell survival and neuroprotection.[7]
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is also implicated, particularly in the context of the anti-inflammatory effects of α7 nAChR activation.
NS1738 in Animal Models of Schizophrenia
NS1738 has been investigated in several preclinical models that aim to replicate the cognitive deficits observed in schizophrenia. These models often involve the administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP), ketamine, or dizocilpine (MK-801), or utilize neurodevelopmental disruption models like the methylazoxymethanol acetate (MAM) model.
Data from Preclinical Behavioral Studies
| Model | Behavioral Test | Cognitive Domain | Effect of NS1738 | Reference |
| Scopolamine-induced amnesia (Rat) | Social Recognition Test | Social Memory | Improved performance, comparable to nicotine. | [2] |
| Scopolamine-induced amnesia (Rat) | Water Maze | Spatial Learning & Memory | Improved acquisition of the task. | [2] |
| Normal Rats | Novel Object Recognition | Recognition Memory | Enhanced recognition memory. | [7] |
| MAM Model (Rat) | - | Dopaminergic Activity | Did not significantly alter the number of spontaneously active VTA DA neurons. | [9][10] |
Note: Specific quantitative data on the effects of NS1738 in PCP, ketamine, or MK-801 induced cognitive deficit models for the Novel Object Recognition and Social Recognition tests were not available in the searched literature.
Detailed Experimental Protocols
Schizophrenia-Like Cognitive Deficit Models
1. Sub-chronic Phencyclidine (PCP) Model for Novel Object Recognition (NOR) Test [11]
-
Animals: Adult male Lister Hooded or Sprague-Dawley rats.
-
Induction of Cognitive Deficit:
-
Administer PCP (5 mg/kg, i.p.) twice daily for 7 consecutive days.
-
A control group receives vehicle (e.g., saline) on the same schedule.
-
-
Washout Period:
-
Allow for a 7-day washout period following the final PCP injection before behavioral testing.
-
-
NS1738 Administration:
-
Dissolve NS1738 in a vehicle of saline containing 5% DMSO and 5% Kolliphor HS 15.[10]
-
Administer NS1738 at the desired dose and route (e.g., intraperitoneally) at a specified time before the T1 (training) or T2 (testing) phase of the NOR test.
-
-
Novel Object Recognition (NOR) Protocol:
-
Habituation: Allow rats to explore an empty open-field arena (e.g., 40x40x40 cm) for a set period (e.g., 5-10 minutes) on one or two days preceding the test.
-
Training (T1): Place two identical objects in the arena. Allow the rat to explore the objects for a fixed duration (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour).
-
Testing (T2): Replace one of the familiar objects with a novel object. Allow the rat to explore the objects for the same duration as in T1.
-
Data Analysis: Record the time spent exploring each object. Exploration is typically defined as the nose being oriented towards the object within a 2 cm distance. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
2. Acute NMDA Antagonist (MK-801 or Ketamine) Models
-
Animals: Adult male mice (e.g., C57BL/6J) or rats.
-
Induction of Cognitive Deficit:
-
Administer a single injection of MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) or ketamine (e.g., 3-30 mg/kg, i.p.) at a specified time (e.g., 30 minutes) before the training phase of the behavioral test.
-
-
NS1738 Administration:
-
Administer NS1738 at a specified time prior to the NMDA antagonist or concurrently.
-
-
Behavioral Testing:
-
Novel Object Recognition (NOR): Follow a similar protocol as described for the PCP model.
-
Social Recognition Test:
-
Habituation: Acclimate the test animal to the testing arena.
-
Social Interaction (T1): Introduce a juvenile "stimulus" animal and allow for a period of social interaction (e.g., 4 minutes).
-
Inter-Trial Interval (ITI): A variable ITI can be used to assess short-term or long-term social memory.
-
Testing (T2): Re-introduce the familiar juvenile along with a novel juvenile.
-
Data Analysis: Measure the time the test animal spends investigating each juvenile. Calculate a discrimination index similar to the NOR test.
-
-
Electrophysiology
Whole-Cell Patch Clamp Recordings
This technique can be used to study the effects of NS1738 on α7 nAChR currents in vitro.
-
Cell Line: Use a cell line stably expressing the α7 nAChR, such as GH4C1 cells.
-
Recording Configuration:
-
Perform recordings in the whole-cell configuration at room temperature.
-
Hold cells at a membrane potential of -60 mV to -75 mV.
-
-
Solutions:
-
External Solution (aCSF): Typically contains (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 5 HEPES, 5 glucose, and 20 sucrose, pH 7.4.
-
Internal (Pipette) Solution: Typically contains (in mM): 140 KCl, 5 HEPES, 5 EGTA, 3 MgCl2, and 2 Na2ATP, pH 7.2.
-
-
Drug Application:
-
Apply acetylcholine (ACh) or another α7 nAChR agonist via a perfusion system to evoke currents.
-
Co-apply NS1738 with the agonist to determine its modulatory effects on current amplitude, activation, and desensitization kinetics.
-
Neurochemical Analysis
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest, such as the medial prefrontal cortex or nucleus accumbens.
-
-
Microdialysis Procedure:
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
NS1738 Administration:
-
Administer NS1738 systemically (e.g., i.p.) or locally through the microdialysis probe (retrodialysis).
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
-
Data Analysis:
-
Express neurotransmitter levels as a percentage of the baseline established before drug administration.
-
Conclusion
NS1738, as a Type I positive allosteric modulator of the α7 nAChR, represents a valuable pharmacological tool for investigating the role of this receptor in the cognitive deficits associated with schizophrenia. The experimental models and protocols outlined in this guide provide a framework for researchers to further elucidate the therapeutic potential of α7 nAChR modulation. Future studies focusing on generating robust quantitative data on the effects of NS1738 in well-validated animal models of schizophrenia are crucial for advancing our understanding and moving towards clinical applications. The exploration of NS1738's impact on downstream signaling pathways and its interaction with other neurotransmitter systems will also be vital in developing novel therapeutic strategies for the cognitive impairments in schizophrenia.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. acad.carleton.edu [acad.carleton.edu]
- 5. Schizophrenia-Like Dopamine Release Abnormalities in a Mouse Model of NMDA Receptor Hypofunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. sophion.com [sophion.com]
- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile and Preclinical Evaluation of NS-1738 in Rodent Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NS-1738 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has demonstrated pro-cognitive effects in rodent models. This technical guide provides a comprehensive overview of the available pharmacokinetic properties of NS-1738 in rodents, details the experimental protocols for key in vivo efficacy studies, and illustrates the associated signaling pathways. While specific quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of NS-1738 are limited in publicly available literature, this guide consolidates the current knowledge to support further research and development.
Pharmacokinetic Properties of NS-1738 in Rodents
The pharmacokinetic profile of a drug candidate is a critical determinant of its therapeutic potential. For NS-1738, a key characteristic that has been reported is its ability to penetrate the central nervous system (CNS), a prerequisite for its action on α7 nAChRs in the brain.
Data Presentation
Quantitative pharmacokinetic data for NS-1738 in rodents is not extensively available in the public domain. The most consistently reported parameter is its brain distribution.
| Parameter | Species | Value | Reference |
| Brain:Plasma Ratio | Rat | 0.50 | [1][2] |
This brain-to-plasma ratio of 0.50 indicates that NS-1738 is modestly brain-penetrant.[1][2] Further details regarding its oral bioavailability, plasma clearance, volume of distribution, and elimination half-life in rodents have not been identified in the reviewed literature.
Experimental Protocols
NS-1738 has been evaluated in rodent models of cognitive impairment, demonstrating its potential as a cognitive enhancer. The following are detailed methodologies for the key behavioral assays used in these preclinical studies.
Scopolamine-Induced Deficit in the Morris Water Maze Task in Rats
This model is used to assess spatial learning and memory. Scopolamine, a muscarinic receptor antagonist, is used to induce cognitive deficits.
Objective: To evaluate the ability of NS-1738 to reverse scopolamine-induced impairments in spatial learning and memory.
Animals: Male Wistar rats.
Materials:
-
Morris water maze: A circular pool (approximately 2 meters in diameter) filled with water made opaque with a non-toxic substance. A hidden escape platform is submerged just below the water surface.
-
Scopolamine hydrobromide
-
NS-1738
-
Vehicle solutions
-
Automated tracking system
Procedure:
-
Habituation: Rats are allowed to swim freely in the pool without the platform for 60 seconds one day before the training begins.
-
Drug Administration:
-
NS-1738 or vehicle is administered intraperitoneally (i.p.) at a specified time before the training trials.
-
Scopolamine (e.g., 0.5 mg/kg, i.p.) or vehicle is administered approximately 30 minutes before the training trials.
-
-
Acquisition Training:
-
Rats undergo a series of training trials per day for several consecutive days (e.g., 4 trials/day for 5 days).
-
For each trial, the rat is placed into the pool at one of four quasi-random starting positions.
-
The rat is allowed to swim and find the hidden platform. The time to find the platform (escape latency) is recorded.
-
If the rat fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to the platform.
-
The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to distal cues in the room.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, a probe trial is conducted where the escape platform is removed from the pool.
-
The rat is allowed to swim for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Data Analysis:
-
Escape latencies during the acquisition phase are analyzed using a repeated-measures analysis of variance (ANOVA).
-
Time spent in the target quadrant during the probe trial is analyzed using a one-way ANOVA followed by post-hoc tests.
Social Recognition Test in Rats
This test assesses short-term social memory, relying on the natural tendency of adult rats to investigate novel juvenile rats more than familiar ones.
Objective: To evaluate the effect of NS-1738 on social recognition memory.
Animals: Adult male rats and juvenile male rats.
Materials:
-
Testing cages
-
Stopwatches or automated activity monitoring system
Procedure:
-
Habituation: Adult rats are habituated to the testing cage for a period (e.g., 30 minutes) before the first exposure.
-
First Exposure (T1):
-
A juvenile rat is introduced into the cage with the adult rat.
-
The total time the adult rat spends actively investigating the juvenile (e.g., sniffing, close following) is recorded for a set duration (e.g., 5 minutes).
-
-
Inter-Trial Interval:
-
The juvenile is removed, and the adult rat remains in its home cage for a specific inter-trial interval (e.g., 120 minutes) during which memory consolidation is challenged.
-
NS-1738 or vehicle is administered to the adult rat at a specified time before the second exposure.
-
-
Second Exposure (T2):
-
The adult rat is re-exposed to either the same (familiar) juvenile or a novel juvenile rat.
-
The duration of social investigation is again recorded for a set duration (e.g., 5 minutes).
-
Data Analysis:
-
A recognition index is calculated: (Time investigating novel juvenile - Time investigating familiar juvenile) / (Total investigation time).
-
The investigation times during T1 and T2 are compared using a paired t-test or ANOVA. A significant reduction in investigation time for the familiar juvenile in T2 compared to T1 indicates intact social memory.
Signaling Pathways and Experimental Workflows
Signaling Pathway of α7 Nicotinic Acetylcholine Receptor Activation
NS-1738, as a positive allosteric modulator, enhances the response of the α7 nAChR to its endogenous agonist, acetylcholine. Activation of the α7 nAChR, a ligand-gated ion channel with high calcium permeability, triggers several downstream signaling cascades implicated in neuronal survival, synaptic plasticity, and cognitive function.
Caption: Downstream signaling pathways activated by α7 nAChR modulation.
Experimental Workflow for In Vivo Cognitive Testing
The following diagram outlines a general workflow for conducting in vivo cognitive enhancement studies with a test compound like NS-1738 in a rodent model.
Caption: General workflow for in vivo cognitive assessment in rodents.
Conclusion
NS-1738 is a promising α7 nAChR positive allosteric modulator with demonstrated pro-cognitive effects in preclinical rodent models. Its modest brain penetration is a key pharmacokinetic feature that has been established. While a comprehensive ADME profile in rodents is not publicly available, the detailed protocols for the behavioral assays in which its efficacy was demonstrated provide a solid foundation for further investigation. The elucidation of the downstream signaling pathways of α7 nAChR activation offers insights into the molecular mechanisms that may underlie the cognitive-enhancing properties of NS-1738. Future studies should aim to fully characterize the pharmacokinetic profile of NS-1738 to better correlate plasma and brain concentrations with its pharmacodynamic effects and to guide the design of future clinical trials.
References
Methodological & Application
Application Notes and Protocols for NS1738 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS1738 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] As a Type I PAM, NS1738 primarily acts by increasing the peak amplitude of currents evoked by α7 nAChR agonists, such as acetylcholine (ACh), without significantly affecting the receptor's desensitization kinetics.[2] This property makes NS1738 a valuable pharmacological tool for studying the physiological and pathological roles of α7 nAChRs and for the development of novel therapeutics targeting cognitive dysfunction and other neurological disorders.[1]
These application notes provide a detailed protocol for the use of NS1738 in whole-cell patch clamp electrophysiology experiments to characterize its modulatory effects on α7 nAChRs.
Mechanism of Action
NS1738 binds to an allosteric site on the α7 nAChR, distinct from the agonist binding site.[1][3] This binding potentiates the receptor's response to an agonist by increasing the maximal efficacy of the agonist.[1][4] In patch clamp recordings, this is observed as a significant increase in the peak amplitude of the inward current mediated by the α7 nAChR upon co-application of NS1738 with an agonist like acetylcholine.[1][2] Theoretical studies suggest that NS1738 may bind to several allosteric sites, including a top pocket, a vestibule pocket, and the agonist sub-pocket.[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for NS1738's activity on α7 nAChRs as determined by patch clamp electrophysiology.
| Parameter | Value | Cell Type | Agonist | Reference |
| EC50 | 2.6 ± 1.1 µM | HEK293 | 300 µM Acetylcholine | [2] |
| EC50 | 3.4 µM | Xenopus oocytes | Acetylcholine | [6] |
| Maximal Efficacy Increase | ~6-fold | GH4C1 | Acetylcholine | [4] |
Experimental Protocols
This section details the methodology for investigating the effects of NS1738 on α7 nAChR-mediated currents using whole-cell patch clamp electrophysiology.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or GH4C1 cells are commonly used for their low endogenous nAChR expression.
-
Transfection: Stably or transiently transfect cells with the cDNA encoding the human α7 nAChR subunit. Standard transfection protocols (e.g., using Lipofectamine) can be followed. For transient transfections, include a fluorescent marker like GFP to identify transfected cells.
-
Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) at 37°C in a humidified atmosphere of 5% CO2. Plate cells onto glass coverslips suitable for patch clamp recordings 24-48 hours before the experiment.
Solutions and Reagents
Stock Solution Preparation:
-
NS1738 Stock: Prepare a 10 mM stock solution of NS1738 in dimethyl sulfoxide (DMSO).[6] Store aliquots at -20°C. The final DMSO concentration in the recording solution should not exceed 0.1% to avoid solvent effects.
Recording Solutions:
| Solution | Component | Concentration (mM) |
| External Solution (HEPES-buffered saline) | NaCl | 135 |
| KCl | 5 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| D-Glucose | 10 | |
| Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose. | ||
| Internal (Pipette) Solution | CsCl or K-Gluconate | 120-140 |
| MgCl2 | 2-4 | |
| EGTA | 10 | |
| HEPES | 10 | |
| ATP-Mg | 4 | |
| GTP-Na | 0.3 | |
| Adjust pH to 7.2 with CsOH or KOH and osmolarity to ~290 mOsm. |
Whole-Cell Patch Clamp Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Mounting: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1-2 mL/min.
-
Cell Selection: Identify a transfected cell for recording.
-
Gigaohm Seal Formation: Approach the selected cell with the patch pipette and apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -70 mV or -80 mV.[2]
-
Agonist Application: Apply the α7 nAChR agonist (e.g., 100-300 µM acetylcholine) for a short duration (e.g., 200 ms to 2 seconds) using a rapid solution exchange system to evoke a baseline inward current.[2][4] Due to rapid desensitization of the α7 nAChR, a fast perfusion system is critical.
-
NS1738 Application: To test the effect of NS1738, pre-incubate the cell with a desired concentration of NS1738 in the external solution for 1-2 minutes.[2]
-
Co-application: Following pre-incubation, co-apply the same concentration of NS1738 along with the agonist.
-
Washout: Wash the cell with the external solution to allow for recovery before subsequent applications.
-
Data Acquisition: Record the currents using an appropriate patch clamp amplifier and data acquisition software. Digitize the data at a sampling rate of 10 kHz and filter at 2-5 kHz.
Data Analysis
-
Peak Current Measurement: Measure the peak amplitude of the inward current in the absence and presence of NS1738.
-
Potentiation Calculation: Calculate the potentiation by NS1738 as the percentage increase in the peak current amplitude in the presence of the modulator compared to the control response.
-
Potentiation (%) = [(IACh+NS1738 - IACh) / IACh] x 100
-
-
Concentration-Response Curves: To determine the EC50 of NS1738, apply a range of concentrations of NS1738 (e.g., 0.1 µM to 30 µM) with a fixed concentration of the agonist.[2] Plot the percentage potentiation against the logarithm of the NS1738 concentration and fit the data with a sigmoidal dose-response curve (e.g., the Hill equation).
Visualizations
Signaling Pathway of α7 nAChR Modulation by NS1738
Caption: Allosteric modulation of the α7 nAChR by NS1738.
Experimental Workflow for Patch Clamp Analysis of NS1738
Caption: Workflow for assessing NS1738's effect on α7 nAChR currents.
References
- 1. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 2. Making sure you're not a bot! [nanion.de]
- 3. Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sophion.com [sophion.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Preparation of NS 1738 Stock Solution for Cell Culture Applications
Introduction
NS 1738 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] It enhances the receptor's response to its endogenous ligand, acetylcholine, rather than directly activating the receptor itself.[1] This compound has been utilized in research to investigate the role of α7 nAChRs in various physiological processes, including cognitive function.[1][2] Proper preparation of a stock solution is the critical first step for ensuring accurate and reproducible results in cell culture-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research.
Mechanism of Action: Positive Allosteric Modulation of α7 nAChR
This compound acts as a Type I PAM, which means it increases the peak amplitude of acetylcholine-evoked currents without significantly affecting the desensitization kinetics of the α7 nAChR.[3][4] This modulation enhances the overall efficacy of acetylcholine at the receptor. The effective concentration (EC50) for this potentiation is approximately 3.4 μM in Xenopus oocyte expression systems.[5][6][7][8]
References
- 1. An allosteric modulator of the alpha7 nicotinic acetylcholine receptor possessing cognition-enhancing properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols: NS 1738 for Cognitive Enhancement in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of NS 1738, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), for investigating cognitive enhancement in murine models. While direct studies on this compound for cognitive enhancement in mice are limited, this document extrapolates from existing data in rats and other murine behavioral studies to provide researchers with a strong foundational protocol. This compound enhances cognitive function by potentiating the effects of the endogenous neurotransmitter acetylcholine, without directly activating the receptor itself[1][2]. This document details suggested dosage, administration protocols, and methodologies for key behavioral assays relevant to learning and memory.
Mechanism of Action
This compound is a Type I PAM of the α7 nAChR[3]. Its primary mechanism involves binding to an allosteric site on the receptor, which in the presence of acetylcholine (ACh), leads to an increased peak amplitude of ACh-evoked currents[1]. This potentiation of the endogenous agonist's effect is achieved with only marginal impact on the receptor's desensitization kinetics[1][3]. This modulation of the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions critical for cognition such as the hippocampus and prefrontal cortex, is believed to underlie its pro-cognitive effects.
Signaling Pathway of α7 nAChR Activation
The activation of the α7 nAChR and its potentiation by this compound initiates a cascade of intracellular events crucial for synaptic plasticity and cognitive function.
Quantitative Data: this compound Dosage and Administration
| Species | Dosage Range | Route of Administration | Behavioral Task | Outcome | Reference |
| Mouse | 1 - 10 mg/kg | Intraperitoneal (i.p.) | Conditioned Place Preference | No effect on nicotine reward | [4] |
| Rat | 10 mg/kg | Not specified | Scopolamine-induced Water Maze Deficit | Reversal of cognitive deficit | [1][2] |
| Rat | 10 mg/kg | Not specified | Social Recognition Test | Improved performance | [1][2] |
Note: For cognitive studies in mice, it is recommended to perform a dose-response study starting with the 1 mg/kg and 10 mg/kg (i.p.) doses to determine the optimal concentration for the specific cognitive paradigm.
Experimental Protocols
The following are detailed protocols for behavioral assays relevant to assessing the cognitive-enhancing effects of this compound in mice. These protocols are based on established methodologies and should be adapted to the specific experimental design.
General Experimental Workflow
A typical workflow for investigating the effects of this compound on cognition in a mouse model is outlined below.
Morris Water Maze (MWM)
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory[5][6].
Materials:
-
Circular pool (120-150 cm diameter) filled with opaque water (20-22°C). Water can be made opaque with non-toxic white tempera paint.
-
Submerged escape platform (10-15 cm diameter), 1-2 cm below the water surface.
-
Distal visual cues placed around the room.
-
Video tracking system and software.
Procedure:
-
Habituation (1 day): Allow mice to swim freely in the pool for 60 seconds without the platform. Then, guide them to a visible platform.
-
Acquisition Phase (4-5 days):
-
Four trials per day with an inter-trial interval (ITI) of 15-20 minutes.
-
The mouse is placed in the water facing the pool wall from one of four randomized starting positions (N, S, E, W).
-
Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds.
-
If the mouse fails to find the platform, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Drug Administration: Administer this compound (e.g., 1 or 10 mg/kg, i.p.) or vehicle 30 minutes prior to the first trial of each day during the acquisition phase.
Social Recognition Test (SRT)
The SRT assesses short-term social memory, which is dependent on the hippocampus and amygdala.
Materials:
-
Open field arena (e.g., 40x40 cm).
-
Two identical small wire cages or enclosures.
-
Juvenile stimulus mice (unfamiliar).
Procedure:
-
Habituation: Acclimate the test mouse to the arena containing two empty wire cages for 10 minutes for 2-3 days.
-
Trial 1 (Acquisition):
-
Place a juvenile stimulus mouse (S1) in one of the wire cages. The other cage remains empty.
-
Place the test mouse in the arena and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent actively investigating S1 (sniffing the cage).
-
-
Inter-Trial Interval (ITI): Return the test mouse to its home cage for a specific duration (e.g., 30-120 minutes).
-
Trial 2 (Retrieval):
-
The familiar juvenile (S1) is returned to its original cage, and a novel juvenile (S2) is placed in the previously empty cage.
-
Place the test mouse back in the arena and record the time spent investigating S1 and S2 for 5-10 minutes.
-
Data Analysis: A discrimination index is calculated: (Time with S2 - Time with S1) / (Time with S2 + Time with S1). A positive index indicates successful social recognition.
Drug Administration: Administer this compound or vehicle 30 minutes before Trial 1.
Concluding Remarks
This compound represents a promising pharmacological tool for the investigation of cognitive processes mediated by the α7 nAChR. The protocols outlined in this document provide a solid framework for researchers to begin exploring the cognitive-enhancing potential of this compound in murine models. Careful consideration of dose-response relationships and appropriate behavioral paradigms will be critical for elucidating its efficacy and underlying mechanisms.
References
- 1. An allosteric modulator of the alpha7 nicotinic acetylcholine receptor possessing cognition-enhancing properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mmpc.org [mmpc.org]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing NS-1738 in the Xenopus Oocyte Expression System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte expression system is a robust and versatile platform for the functional characterization of ion channels and receptors. Its large size facilitates the microinjection of complementary RNA (cRNA) and subsequent electrophysiological recordings, making it an ideal system for studying the pharmacology of compounds like NS-1738. NS-1738 is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel implicated in cognitive function and various neurological disorders. As a Type I PAM, NS-1738 potentiates the receptor's response to its endogenous agonist, acetylcholine (ACh), by increasing the peak current amplitude with minimal effect on the receptor's desensitization kinetics.[1] This document provides detailed application notes and protocols for the use of NS-1738 in Xenopus oocytes expressing the α7 nAChR.
Data Presentation
Quantitative Analysis of NS-1738's Effect on Human α7 nAChR in Xenopus Oocytes
The following table summarizes the key quantitative parameters of NS-1738's potentiation of human α7 nAChRs expressed in Xenopus oocytes. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Conditions | Source |
| EC50 | 3.4 µM | Co-application with 100 µM ACh | [1] |
| Emax | 322% | Potentiation of peak current amplitude | [1] |
| Hill Slope (nH) | 2.0 | - | [1] |
| Mechanism of Action | Type I PAM | Increases peak current, no significant effect on desensitization | [1] |
Selectivity Profile of NS-1738
NS-1738 exhibits good selectivity for the α7 nAChR subtype over other nAChR subtypes.[1]
| nAChR Subtype | Effect of NS-1738 | Concentration | Source |
| α7 | Potentiation | Low µM range | [1] |
| α3β4 | Inhibition (marginal) | High µM concentrations | |
| α4β2 | Inhibition (marginal) | High µM concentrations |
Experimental Protocols
Preparation of Human α7 nAChR cRNA
-
Vector Linearization: Linearize the plasmid cDNA containing the human α7 nAChR subunit sequence using a suitable restriction enzyme (e.g., Not I) downstream of the coding region.
-
cRNA Synthesis: Use an in vitro transcription kit (e.g., mMessage mMachine T7) to synthesize capped cRNA from the linearized cDNA template.
-
Purification and Quantification: Purify the cRNA and determine its concentration and quality using spectrophotometry and gel electrophoresis.
-
Storage: Aliquot the purified cRNA at a concentration of 0.5 µg/µL and store at -80°C until use.[2]
Preparation and Injection of Xenopus Oocytes
-
Oocyte Harvesting: Surgically remove ovarian lobes from a mature female Xenopus laevis frog.
-
Defolliculation: Treat the ovarian lobes with collagenase to defolliculate the oocytes.
-
Oocyte Selection: Select healthy Stage V-VI oocytes.
-
cRNA Injection: Inject each oocyte with approximately 25 ng of the human α7 nAChR cRNA. For enhanced expression, co-injection with cRNA for the chaperone protein RIC-3 (in a 5:1 ratio of α7:RIC-3 cRNA) is recommended.[2]
-
Incubation: Incubate the injected oocytes for 3-5 days at 18°C in a saline solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4) supplemented with 2.5 mM sodium pyruvate, 0.5 mM theophylline, and 50 µg/mL gentamycin.[2]
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
-
Solutions:
-
Recording Saline (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES (pH 7.4).[2]
-
Electrode Solution: 3 M KCl.
-
Agonist Solution: Prepare a stock solution of acetylcholine (ACh) and dilute it in the recording saline to the desired final concentration (e.g., a half-maximal concentration of 100 µM).
-
NS-1738 Solution: Prepare a stock solution of NS-1738 in a suitable solvent (e.g., DMSO) and dilute it in the recording saline to the desired final concentrations. Ensure the final solvent concentration does not affect the oocyte membrane properties.
-
-
TEVC Setup:
-
Place an oocyte in a recording chamber continuously perfused with the recording saline.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.3-1.5 MΩ). One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte membrane at a holding potential of -60 mV using a suitable amplifier.[2]
-
-
Recording Protocol:
-
Establish a stable baseline current in the recording saline.
-
To assess the potentiation by NS-1738, pre-incubate the oocyte with the desired concentration of NS-1738 for 1 minute.[1]
-
Following pre-incubation, co-apply the NS-1738 solution with the ACh solution.
-
Record the resulting inward current.
-
Wash the oocyte with the recording saline until the current returns to baseline before applying the next concentration.
-
Data Analysis
-
Measurement: Measure the peak amplitude of the ACh-induced current in the absence and presence of different concentrations of NS-1738.
-
Normalization: Normalize the peak current amplitudes in the presence of NS-1738 to the control ACh response.
-
Dose-Response Curve: Plot the normalized peak current amplitude against the logarithm of the NS-1738 concentration.
-
Curve Fitting: Fit the data to the Hill equation to determine the EC50, Emax, and Hill slope (nH).
Visualizations
Signaling Pathway of α7 nAChR in Xenopus Oocytes
Caption: Signaling pathway of α7 nAChR in a Xenopus oocyte expression system.
Experimental Workflow for Characterizing NS-1738
Caption: Experimental workflow for characterizing NS-1738 using Xenopus oocytes.
References
Assessing Brain Penetration of NS1738: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS1738 is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR) with demonstrated pro-cognitive effects. Its efficacy in the central nervous system (CNS) is contingent on its ability to cross the blood-brain barrier (BBB). This document provides detailed application notes and experimental protocols for assessing the brain penetration of NS1738, a critical step in its development as a CNS therapeutic. The methodologies covered include the determination of the brain-to-plasma concentration ratio (Kp), in vivo microdialysis for measuring unbound brain concentrations, and positron emission tomography (PET) imaging for non-invasive quantification of brain uptake.
Introduction
The development of drugs targeting the central nervous system (CNS) necessitates a thorough evaluation of their ability to penetrate the blood-brain barrier (BBB). NS1738, a selective α7 nAChR positive allosteric modulator, has shown potential for treating cognitive deficits.[1] Understanding the extent and rate of its brain penetration is crucial for optimizing dosing regimens and predicting therapeutic efficacy. This document outlines key methodologies to quantify the brain uptake of NS1738.
Data Presentation
| Parameter | Description | Method | Reported Value (for NS1738) | Reference |
| Brain-to-Plasma Ratio (Kp) | Ratio of the total concentration of the drug in the brain to that in the plasma at a specific time point or at steady state. | Brain homogenate analysis following systemic administration. | 0.50 (in rats) | [2] |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | Ratio of the unbound concentration of the drug in the brain interstitial fluid to the unbound concentration in plasma. This is the gold standard for assessing BBB penetration. | In vivo microdialysis or equilibrium dialysis of brain homogenate and plasma. | Not publicly available. | [3] |
| Unbound fraction in brain (fu,brain) | The fraction of the drug that is not bound to brain tissue components. | Equilibrium dialysis with brain homogenate. | Not publicly available. | [4] |
| Unbound fraction in plasma (fu,plasma) | The fraction of the drug that is not bound to plasma proteins. | Equilibrium dialysis with plasma. | Not publicly available. | [4] |
Experimental Protocols
Determination of Brain-to-Plasma Ratio (Kp)
This protocol describes the determination of the total brain-to-plasma concentration ratio of NS1738 in rodents.
Materials:
-
NS1738
-
Vehicle for administration (e.g., saline, DMSO/polyethylene glycol)
-
Rodents (e.g., Sprague-Dawley rats)
-
Dosing syringes and needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Brain harvesting tools (scissors, forceps)
-
Homogenizer
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Dosing: Administer NS1738 to a cohort of rodents at a specified dose and route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours post-dose), anesthetize the animals.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma.
-
Brain Collection: Perfuse the animal with saline to remove blood from the brain vasculature. Excise the brain and rinse with cold saline.
-
Brain Homogenization: Weigh the brain and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate.
-
Sample Preparation: Precipitate proteins from plasma and brain homogenate samples using a suitable solvent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the concentration of NS1738 in the plasma and brain homogenate supernatants using a validated LC-MS/MS method. An internal standard should be used to ensure accuracy.
-
Calculation: Calculate the Kp value at each time point by dividing the concentration of NS1738 in the brain homogenate (ng/g) by the concentration in plasma (ng/mL).
In Vivo Microdialysis for Unbound Brain Concentration
This protocol allows for the direct measurement of the unbound concentration of NS1738 in the brain interstitial fluid (ISF).
Materials:
-
NS1738
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Stereotaxic apparatus
-
Surgical tools for probe implantation
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
LC-MS/MS system
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min) using a microinfusion pump.
-
Baseline Collection: Collect baseline dialysate samples for a period before administering NS1738 to establish a stable baseline.
-
Drug Administration: Administer NS1738 systemically.
-
Sample Collection: Continue to collect dialysate samples in a fraction collector at regular intervals (e.g., every 20-30 minutes) for several hours.
-
LC-MS/MS Analysis: Analyze the concentration of NS1738 in the dialysate samples using a highly sensitive LC-MS/MS method.
-
In Vitro Probe Recovery: Determine the in vitro recovery of the microdialysis probe to correct the measured dialysate concentrations for the efficiency of diffusion across the probe membrane. This is done by placing the probe in a standard solution of NS1738 and measuring the concentration in the dialysate.
Positron Emission Tomography (PET) Imaging
PET imaging can be used to non-invasively visualize and quantify the brain uptake of NS1738. This requires the synthesis of a radiolabeled version of NS1738 (e.g., with Carbon-11 or Fluorine-18).
Materials:
-
Radiolabeled NS1738 (e.g., [¹¹C]NS1738 or [¹⁸F]NS1738)
-
PET scanner
-
Anesthetized animal
-
Venous catheter for radiotracer injection
-
Arterial line for blood sampling (for input function determination)
Procedure:
-
Animal Preparation: Anesthetize the animal and position it in the PET scanner.
-
Radiotracer Injection: Inject a bolus of the radiolabeled NS1738 intravenously.
-
Dynamic PET Scan: Acquire dynamic PET data over a period of time (e.g., 60-90 minutes).
-
Arterial Blood Sampling: If quantitative analysis is required, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in the plasma over time (arterial input function).
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Draw regions of interest (ROIs) on the brain images to obtain time-activity curves (TACs) for different brain regions.
-
Kinetic Modeling: Use appropriate kinetic models (e.g., two-tissue compartment model) to analyze the brain TACs and the arterial input function to estimate parameters such as the volume of distribution (VT), which is related to the brain-to-plasma ratio.
Mandatory Visualizations
Signaling Pathway
NS1738 acts as a positive allosteric modulator of the α7 nAChR. Activation of this receptor is known to trigger downstream signaling cascades, including the PI3K-Akt and ERK pathways, which are involved in promoting cell survival and synaptic plasticity.[2][5]
Caption: NS1738 signaling pathway.
Experimental Workflow: Brain-to-Plasma Ratio (Kp) Determination
Caption: Workflow for Kp determination.
Logical Relationship: Factors Influencing Brain Penetration
Caption: Factors influencing brain penetration.
References
- 1. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: NS 1738 in Hippocampal Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS 1738 is a potent and selective positive allosteric modulator (PAM) of the alpha7 nicotinic acetylcholine receptor (α7 nAChR).[1] As a PAM, this compound does not activate the α7 nAChR directly but enhances the response of the receptor to its endogenous agonist, acetylcholine (ACh).[1] The α7 nAChR is a ligand-gated ion channel highly expressed in the hippocampus and is implicated in various cognitive functions, including learning and memory.[1][2] Activation of α7 nAChRs leads to an influx of calcium, which in turn modulates synaptic transmission and plasticity.[3][4] These application notes provide a comprehensive overview of the use of this compound in hippocampal slice electrophysiology, including its mechanism of action, expected effects, and detailed experimental protocols.
Mechanism of Action
This compound potentiates ACh-evoked currents by increasing the peak amplitude of the response.[1] This allosteric modulation enhances the physiological effects of acetylcholine at the α7 nAChR. The activation of α7 nAChRs, particularly their high permeability to calcium, triggers a cascade of downstream signaling events that are crucial for synaptic plasticity.[3][4][5]
Signaling Pathway of α7 nAChR Activation
References
- 1. Contribution of astrocytes to hippocampal long-term potentiation through release of d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological actions of delta opioids in CA1 of the rat hippocampal slice are mediated by one delta receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Co-administration of NS 1738 with Acetylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS 1738 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] As a Type I PAM, this compound does not activate the α7 nAChR on its own but potentiates the response of the receptor to the endogenous agonist, acetylcholine (ACh).[1][2][3][4] This potentiation is characterized by an increase in the peak amplitude of ACh-evoked currents with minimal to no effect on the receptor's desensitization kinetics.[1][2][4] The co-administration of this compound with acetylcholine is a valuable experimental paradigm for studying the physiological and pathological roles of α7 nAChRs, and for the development of therapeutic agents targeting cognitive and inflammatory disorders.[2][5]
These application notes provide a summary of the quantitative effects of this compound on acetylcholine-mediated α7 nAChR activation, detailed protocols for key in vitro and in vivo experiments, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the potentiation of acetylcholine responses by this compound from electrophysiological studies.
Table 1: In Vitro Potentiation of Acetylcholine-Evoked Currents by this compound
| Experimental System | This compound Concentration | Effect on Acetylcholine Response | Reference |
| Xenopus oocytes expressing human α7 nAChR | 10 µM | ~2-fold increase in maximal efficacy (Imax) | [4] |
| Xenopus oocytes expressing human α7 nAChR | Not specified | ~10-fold increase in potency (leftward shift of dose-response curve) | [4] |
| GH4C1 cells (mammalian) with human α7 nAChR | 10 µM | ~6-fold increase in maximal efficacy (Imax) | [4] |
| HEK293 cells expressing human α7 nAChR | 0.1 µM - 10 µM | EC50 for enhancement = 2.6 ± 1.1 µM | [6] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Recordings in Xenopus oocytes
This protocol is designed to measure the potentiation of acetylcholine-evoked currents by this compound in Xenopus oocytes expressing α7 nAChRs.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human α7 nAChR
-
Collagenase solution
-
Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4)
-
Recording solution (e.g., Ringer's solution: 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2)
-
Acetylcholine chloride
-
This compound
-
TEVC setup (amplifier, micromanipulators, recording chamber, data acquisition system)
-
Glass microelectrodes (filled with 3 M KCl)
Procedure:
-
Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with α7 nAChR cRNA and incubate in Barth's solution for 2-5 days at 18°C.
-
-
Electrode Preparation:
-
Pull glass microelectrodes to a resistance of 0.5-5 MΩ.
-
Fill the electrodes with 3 M KCl solution.
-
-
Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current.
-
-
Drug Application:
-
Prepare stock solutions of acetylcholine and this compound in the recording solution.
-
To determine the dose-response relationship for acetylcholine, apply increasing concentrations of ACh to the oocyte and record the peak inward current.
-
To assess the effect of this compound, pre-incubate the oocyte with a specific concentration of this compound for a defined period (e.g., 1-2 minutes) before co-applying it with various concentrations of acetylcholine.
-
Record the peak inward current in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the acetylcholine-evoked currents in the absence and presence of this compound.
-
Construct dose-response curves for acetylcholine with and without this compound.
-
Calculate the fold-increase in Imax and the shift in the EC50 of acetylcholine.
-
Whole-Cell Patch-Clamp Recordings in Mammalian Cells
This protocol is for measuring the potentiation of acetylcholine-evoked currents by this compound in a mammalian cell line (e.g., HEK293 or GH4C1) transiently transfected with the α7 nAChR.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Plasmid DNA for human α7 nAChR
-
Transfection reagent
-
Cell culture medium and supplements
-
External solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
Internal solution (e.g., 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2)
-
Acetylcholine chloride
-
This compound
-
Patch-clamp setup (amplifier, microscope, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Cell Culture and Transfection:
-
Culture the mammalian cells in appropriate medium.
-
Transfect the cells with the α7 nAChR plasmid DNA using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
-
Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage.
-
Perfuse the chamber with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Use a fast perfusion system to apply drugs to the recorded cell.
-
Apply a brief pulse of acetylcholine (e.g., 100-300 µM for 1-2 seconds) to elicit a baseline current.
-
To test the effect of this compound, pre-apply a solution containing this compound for a short period (e.g., 30-60 seconds) before co-applying it with acetylcholine.
-
Record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude and desensitization kinetics of the acetylcholine-evoked currents.
-
Compare the current amplitudes in the absence and presence of this compound to determine the degree of potentiation.
-
Mandatory Visualizations
Caption: Signaling pathway of α7 nAChR potentiation by this compound.
Caption: Experimental workflows for in vitro studies.
References
- 1. An allosteric modulator of the alpha7 nicotinic acetylcholine receptor possessing cognition-enhancing properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presynaptic α7 Nicotinic Acetylcholine Receptors Enhance Hippocampal Mossy Fiber Glutamatergic Transmission via PKA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. nanion.de [nanion.de]
Application Notes and Protocols: Measuring the Effects of NS1738 on Ion Channel Gating
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS1738 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] As a Type I PAM, NS1738 enhances the receptor's response to the endogenous agonist acetylcholine (ACh) by increasing the peak current amplitude with minimal effect on the receptor's desensitization kinetics.[1][3] This modulation of the α7 nAChR, a ligand-gated ion channel with high calcium permeability, makes NS1738 a valuable tool for studying cognitive processes and a potential therapeutic agent for neurological and psychiatric disorders.[2][3]
This document provides detailed protocols for measuring the effects of NS1738 on the channel gating of its primary target, the α7 nAChR. Additionally, recognizing the importance of selectivity profiling in drug development, we provide generalized protocols for assessing the potential effects of NS1738 on other ion channels, specifically the small-conductance (KCa2) and intermediate-conductance (KCa3.1) calcium-activated potassium channels.
Quantitative Data Summary
The following tables summarize the quantitative effects of NS1738 on the gating properties of the human α7 nAChR, as determined by electrophysiological studies.
Table 1: Potentiation of α7 nAChR by NS1738 in Xenopus Oocytes
| Parameter | Value | Cell Type | Agonist | Reference |
| EC₅₀ for potentiation | 3.4 µM | Xenopus Oocytes | 100 µM ACh | [4] |
| Eₘₐₓ (maximal potentiation) | ~322% | Xenopus Oocytes | 100 µM ACh | [4] |
| Effect on ACh EC₅₀ | ~10-fold decrease (from 139 µM to 15 µM) | Xenopus Oocytes | ACh | [4] |
| Effect on ACh Eₘₐₓ | ~2-fold increase | Xenopus Oocytes | ACh | [1][4] |
Table 2: Modulation of α7 nAChR by NS1738 in Mammalian Cells (Patch-Clamp)
| Parameter | Value | Cell Type | Agonist | Reference |
| EC₅₀ for potentiation | 2.6 ± 1.1 µM | HEK293 cells | 300 µM ACh | [5] |
| Effect on ACh Eₘₐₓ | ~6-fold increase | GH4C1 cells | ACh | [1] |
| Effect on Desensitization (τdesensitization) | Modest slowing (e.g., from ~40 ms to ~57 ms) | GH4C1 cells | 100 µM ACh | [1] |
| Selectivity | No substantial activity at α4β2, α3β3, and α1-containing nAChRs | Various | ACh/Nicotine |
Signaling Pathways and Experimental Workflow
Signaling Pathway of α7 nAChR Modulation by NS1738
The binding of acetylcholine (ACh) to the orthosteric site on the α7 nAChR triggers a conformational change that opens the ion channel pore, allowing the influx of cations, including Na⁺ and Ca²⁺. NS1738, as a positive allosteric modulator, binds to a site distinct from the ACh binding site.[6][7] This allosteric binding facilitates the conformational change induced by ACh, thereby increasing the probability of channel opening and the magnitude of the resulting current.
Caption: Allosteric modulation of the α7 nAChR by NS1738.
General Experimental Workflow for Assessing Compound Effects
The following diagram illustrates a typical workflow for evaluating the effect of a compound like NS1738 on a target ion channel expressed in a heterologous system.
Caption: Workflow for electrophysiological screening of ion channel modulators.
Experimental Protocols
Protocol 1: Characterization of NS1738 Effects on α7 nAChR using Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
Objective: To determine the EC₅₀ and maximal potentiation of NS1738 on human α7 nAChR expressed in Xenopus oocytes.
Materials:
-
Stage V-VI Xenopus laevis oocytes
-
cRNA encoding human α7 nAChR
-
Incubation medium (ND96)
-
Recording solution (ND96 buffered with HEPES)
-
Acetylcholine (ACh) stock solution
-
NS1738 stock solution (in DMSO)
-
TEVC setup (amplifier, electrodes, perfusion system)
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from Xenopus laevis.
-
Inject each oocyte with ~50 nL of human α7 nAChR cRNA.
-
Incubate oocytes for 2-5 days at 18°C in ND96 medium supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) to clamp the membrane potential at -70 mV.
-
Establish a stable baseline recording.
-
-
Experimental Procedure:
-
To determine the potentiating effect, first apply a control concentration of ACh (e.g., 100 µM, a concentration close to the EC₅₀) for a short duration (e.g., 1 second) and record the peak inward current.
-
Wash the oocyte with recording solution until the current returns to baseline.
-
Pre-incubate the oocyte with a specific concentration of NS1738 for 1 minute.
-
Co-apply the same concentration of ACh with the NS1738 and record the peak current.
-
Repeat this procedure for a range of NS1738 concentrations (e.g., 0.1 µM to 30 µM) to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak current amplitude for each condition.
-
Normalize the potentiated responses to the control ACh response.
-
Plot the normalized response against the logarithm of the NS1738 concentration and fit the data with the Hill equation to determine the EC₅₀ and Eₘₐₓ.
-
Protocol 2: Measuring NS1738 Effects on α7 nAChR Gating Kinetics using Whole-Cell Patch-Clamp
Objective: To analyze the effect of NS1738 on the activation and desensitization kinetics of α7 nAChR in a mammalian cell line.
Materials:
-
HEK293 or GH4C1 cells transiently or stably expressing human α7 nAChR
-
Cell culture reagents
-
External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.2
-
ACh and NS1738 stock solutions
-
Patch-clamp setup (amplifier, microscope, micromanipulator, perfusion system)
Methodology:
-
Cell Preparation:
-
Culture cells on glass coverslips. If using transient transfection, transfect cells with α7 nAChR cDNA 24-48 hours before recording.
-
-
Whole-Cell Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Using a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution, form a giga-ohm seal with a target cell.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Experimental Procedure:
-
Using a fast perfusion system, apply a saturating concentration of ACh (e.g., 300 µM) for a brief period (e.g., 200-500 ms) to elicit a control current. Record the current trace.
-
Wash the cell with external solution.
-
Pre-apply a test concentration of NS1738 (e.g., 10 µM) for 30-60 seconds.
-
Co-apply ACh and NS1738 and record the resulting current.
-
Ensure complete washout between applications.
-
-
Data Analysis:
-
Peak Current Amplitude: Measure the peak amplitude of the inward current in the absence and presence of NS1738 to determine the degree of potentiation.
-
Activation Kinetics: Measure the 10-90% rise time of the current to assess any changes in the speed of channel opening.
-
Desensitization Kinetics: Fit the decay phase of the current trace to a single or double exponential function to obtain the desensitization time constant(s) (τdesensitization).[1] Compare the tau values in the presence and absence of NS1738.
-
Protocol 3: General Protocol for Screening NS1738 Effects on KCa2/KCa3.1 Channels
Objective: To determine if NS1738 modulates the activity of KCa2.x or KCa3.1 channels.
Materials:
-
HEK293 cells stably expressing the KCa channel subtype of interest (e.g., KCa2.2 or KCa3.1).
-
External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution with a defined free Ca²⁺ concentration (e.g., 1 µM, buffered with EGTA/CaCl₂) (in mM): 140 K-Aspartate, 10 HEPES, 10 EGTA, 8.5 CaCl₂, 2 MgCl₂, pH 7.2.
-
NS1738 stock solution.
-
Patch-clamp setup.
Methodology:
-
Cell Preparation and Whole-Cell Recording:
-
Follow the same procedure as in Protocol 2 for cell preparation and achieving the whole-cell configuration.
-
The internal solution containing a fixed concentration of free Ca²⁺ will activate the KCa channels.
-
-
Voltage Protocol and Recording:
-
Hold the cell at a potential of -80 mV.
-
Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) to elicit KCa channel currents and establish a baseline current-voltage (I-V) relationship.
-
Alternatively, use voltage steps to measure steady-state currents.
-
-
Experimental Procedure:
-
After establishing a stable baseline current, perfuse the cell with an external solution containing a high concentration of NS1738 (e.g., 10-30 µM).
-
Once the drug effect has reached a steady state, repeat the voltage ramp protocol.
-
Perform a washout with the control external solution to check for reversibility.
-
-
Data Analysis:
-
Compare the current amplitudes at various voltages before, during, and after NS1738 application.
-
Construct I-V plots for each condition. A significant change in the I-V curve in the presence of NS1738 would indicate modulation.
-
If modulation is observed, perform a concentration-response experiment to determine the IC₅₀ or EC₅₀.
-
Conclusion
The protocols outlined provide a comprehensive framework for characterizing the effects of NS1738 on its primary target, the α7 nAChR, and for assessing its selectivity against other ion channels like KCa2 and KCa3.1. Electrophysiological techniques, particularly patch-clamp and two-electrode voltage-clamp, are indispensable tools for elucidating the detailed mechanisms of how small molecules like NS1738 modulate ion channel gating. The precise quantification of these effects is crucial for the development of novel therapeutics targeting ion channels.
References
- 1. researchgate.net [researchgate.net]
- 2. An allosteric modulator of the alpha7 nicotinic acetylcholine receptor possessing cognition-enhancing properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [nanion.de]
- 6. Positive allosteric modulation of the alpha7 nicotinic acetylcholine receptor: ligand interactions with distinct binding sites and evidence for a prominent role of the M2-M3 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting NS 1738 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NS 1738. The information is designed to address common challenges, particularly those related to its insolubility in aqueous solutions, and to provide clear protocols for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR)[1][2]. It functions by binding to an allosteric site on the receptor, which is distinct from the acetylcholine (ACh) binding site[1][3]. This binding enhances the receptor's response to ACh, leading to an increase in the peak amplitude of ion currents flowing through the receptor channel[1][2][4]. This compound is classified as a Type I PAM, meaning it primarily increases the efficacy of the agonist without significantly affecting the receptor's desensitization kinetics[5][6].
Q2: Why is this compound insoluble in water and what are the recommended solvents?
This compound is a lipophilic molecule, making it practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS) alone[4][7]. For experimental purposes, organic solvents are necessary to dissolve this compound. The most common and effective solvent for creating stock solutions is dimethyl sulfoxide (DMSO)[2][4]. Ethanol is also a viable option[4]. For in vivo applications, co-solvent systems are typically required to maintain solubility upon dilution into aqueous physiological environments.
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
No, direct dissolution in aqueous buffers will likely result in precipitation of the compound. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock into the final aqueous medium. Be aware that the final concentration of the organic solvent should be kept to a minimum to avoid off-target effects in your experiment.
Q4: What are the known signaling pathways modulated by this compound?
This compound enhances the function of the α7 nAChR, which is a ligand-gated ion channel with high permeability to calcium (Ca²⁺)[3][6]. Activation of this receptor leads to an influx of Ca²⁺, which can trigger various downstream signaling cascades. These pathways are involved in processes such as learning, memory, and attention[6]. Some of the key signaling pathways implicated include the activation of Protein Kinase A (PKA), Extracellular signal-regulated kinase (ERK), and the mammalian target of rapamycin (mTOR)[5].
Troubleshooting Guide: this compound Insolubility
This guide addresses common issues related to the solubility of this compound during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | - Lower the final concentration of this compound. - Increase the percentage of DMSO in the final solution, but keep it below a level that affects your experimental model (typically <0.5%). - For in vivo studies, consider using a co-solvent system as detailed in the experimental protocols below. - Sonication may help to re-dissolve small amounts of precipitate, but a persistent precipitate indicates a fundamental solubility issue. |
| Cloudiness or suspension observed in the final solution. | The compound is not fully dissolved and is present as a fine suspension. This can lead to inaccurate dosing and inconsistent results. | - Ensure the initial stock solution in DMSO is completely clear before dilution. - When diluting, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and even dispersion. - For some applications, a formulation with a surfactant like Tween-80 or a cyclodextrin like SBE-β-CD may be necessary to improve solubility[2]. |
| Inconsistent experimental results between batches. | Variability in the preparation of the this compound solution. The compound may have precipitated out of solution over time if not stored correctly. | - Always prepare fresh dilutions from a stock solution for each experiment. - Store DMSO stock solutions at -20°C or -80°C as recommended by the supplier[2][8]. - Before use, allow the stock solution to thaw completely and vortex gently to ensure homogeneity. |
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [7] |
| DMSO | ≥ 100 mg/mL (273.88 mM) | [2] |
| Ethanol | 10 mg/mL | [4] |
| DMF | 25 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |
Table 2: Formulations for In Vivo Administration
| Formulation Components (in order of addition) | Final Concentration of this compound | Solution Appearance | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (6.85 mM) | Clear solution | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (6.85 mM) | Suspended solution (requires sonication) | [2] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (6.85 mM) | Clear solution | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 365.13 g/mol )[2]. For example, for 1 mL of a 10 mM solution, weigh 3.65 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder.
-
Mixing: Vortex the solution until the solid is completely dissolved and the solution is clear. Gentle warming in a water bath (37°C) may aid dissolution but is not always necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[2][8].
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Vortex: Gently vortex the stock solution to ensure it is homogeneous.
-
Serial Dilution (if necessary): Perform serial dilutions of the stock solution in DMSO to achieve an intermediate concentration that can be easily diluted into your cell culture medium.
-
Final Dilution: Add the required volume of the DMSO stock or intermediate dilution to your pre-warmed cell culture medium. The final concentration of DMSO should be kept to a minimum (e.g., <0.5%) to avoid solvent-induced cellular toxicity. It is crucial to add the DMSO solution to the aqueous medium while mixing to facilitate rapid dispersion and prevent precipitation.
Visualizations
Caption: Signaling pathway of this compound via α7 nAChR modulation.
Caption: Troubleshooting workflow for this compound solution preparation.
References
- 1. An allosteric modulator of the alpha7 nicotinic acetylcholine receptor possessing cognition-enhancing properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Positive allosteric modulation of the alpha7 nicotinic acetylcholine receptor: ligand interactions with distinct binding sites and evidence for a prominent role of the M2-M3 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing NS-1738 Concentration for Maximal α7 Potentiation
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing NS-1738, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). Here you will find troubleshooting guides and frequently asked questions to navigate your experimental challenges and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is NS-1738 and how does it work?
NS-1738 is a Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] Unlike agonists that directly activate the receptor, NS-1738 binds to a distinct allosteric site. This binding event increases the receptor's sensitivity to agonists like acetylcholine (ACh), resulting in a greater response (potentiation) to the agonist. Specifically, it primarily enhances the peak amplitude of the agonist-evoked current with minimal effects on the receptor's desensitization kinetics.[1]
Q2: What is the optimal concentration range for NS-1738 to achieve maximal α7 potentiation?
The optimal concentration of NS-1738 for maximal α7 potentiation typically falls within the low micromolar range. The half-maximal effective concentration (EC₅₀) for NS-1738's potentiation of ACh-evoked currents has been reported to be approximately 2.6 ± 1.1 µM.[2] Significant potentiation is generally observed at concentrations of 1 µM and above.[2] However, the exact optimal concentration can vary depending on the experimental system (e.g., cell type, expression level of α7 nAChRs) and the concentration of the agonist used.
Q3: Does NS-1738 activate α7 nAChRs on its own?
No, NS-1738 is not an agonist and does not activate α7 nAChRs by itself. It requires the presence of an orthosteric agonist, such as acetylcholine or nicotine, to exert its potentiating effect.
Q4: What are the downstream signaling pathways affected by α7 nAChR potentiation with NS-1738?
Activation of the α7 nAChR, a ligand-gated ion channel with high calcium permeability, leads to an influx of Ca²⁺. This increase in intracellular calcium can trigger various downstream signaling cascades. A key pathway activated is the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, which is involved in cellular processes like cell proliferation, differentiation, and survival.
Q5: Is NS-1738 soluble in aqueous solutions?
NS-1738 is a hydrophobic molecule and has low solubility in aqueous solutions. It is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol to create a stock solution, which is then diluted to the final desired concentration in the experimental buffer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low potentiation observed | Compound Precipitation: NS-1738 may have precipitated out of solution upon dilution into aqueous buffer. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically ≤0.1%) and consistent across all conditions, including controls. - Prepare fresh dilutions of NS-1738 for each experiment. - Visually inspect the final solution for any signs of precipitation. |
| Incorrect Agonist Concentration: The concentration of the agonist (e.g., ACh) may be too high (saturating) or too low. | - Determine the EC₂₀-EC₅₀ of the agonist in your specific experimental system. Using a sub-maximal agonist concentration will provide a larger window to observe potentiation. | |
| Low Receptor Expression: The cells may have low or inconsistent expression of functional α7 nAChRs. | - Verify receptor expression using techniques like Western blotting, immunocytochemistry, or by using a saturating concentration of a known α7 nAChR agonist to elicit a maximal response. | |
| High variability in results | Inconsistent Compound Concentration: Issues with pipetting or serial dilutions can lead to variability. | - Use calibrated pipettes and perform serial dilutions carefully. - Prepare a master mix of the final NS-1738 concentration to add to all relevant wells or chambers. |
| Vehicle Effects: The solvent used to dissolve NS-1738 (e.g., DMSO) may be affecting the cells or the receptor. | - Include a vehicle control in all experiments to account for any effects of the solvent. Ensure the final vehicle concentration is identical across all conditions. | |
| Cell Health and Passage Number: Variations in cell health or using cells at a high passage number can lead to inconsistent responses. | - Use cells at a consistent and low passage number. - Regularly monitor cell health and morphology. | |
| Unexpected changes in current kinetics | Off-target Effects: At very high concentrations, NS-1738 might have off-target effects. | - Perform a concentration-response curve to ensure you are working within the specific range for α7 nAChR potentiation. - If possible, test the effect of NS-1738 on a cell line that does not express α7 nAChRs. |
| Presence of other nAChR subtypes: The cell system may express other nAChR subtypes that are interacting with the compound or agonist. | - Use cell lines with well-characterized nAChR expression or use specific antagonists for other nAChR subtypes to isolate the α7-mediated response. |
Data Presentation
NS-1738 Concentration and α7 Potentiation
| NS-1738 Concentration | Fold Increase in ACh-Evoked Current (Electrophysiology) | Experimental System | Reference |
| 1 µM | Significant potentiation observed | HEK293 cells expressing nAChα7R | [2] |
| 10 µM | ~6-fold | GH4C1 cells | [1] |
| Multiple Concentrations (EC₅₀ = 2.6 ± 1.1 µM) | Concentration-dependent increase | HEK293 cells expressing nAChα7R | [2] |
| Not specified | ~2-fold | Xenopus oocytes | [1] |
Experimental Protocols
Detailed Methodology for Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the potentiation of ACh-evoked currents by NS-1738 in a mammalian cell line (e.g., HEK293 or GH4C1) stably expressing human α7 nAChRs.
1. Cell Preparation:
-
Culture cells on glass coverslips in appropriate growth medium.
-
Use cells at 70-90% confluency for recordings.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with KOH.
-
Agonist Solution: Prepare a stock solution of acetylcholine (ACh) in water and dilute to the desired final concentration (e.g., EC₂₀-EC₅₀) in the external solution.
-
NS-1738 Solution: Prepare a 10 mM stock solution of NS-1738 in DMSO. Serially dilute in external solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
3. Recording Procedure:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply the agonist solution for a short duration (e.g., 1-2 seconds) using a rapid application system to evoke a baseline current.
-
After the current returns to baseline, perfuse the cell with the NS-1738 solution for a pre-incubation period (e.g., 1-2 minutes).
-
Co-apply the agonist and NS-1738 solution and record the potentiated current.
-
Perform a washout with the external solution to allow the current to return to baseline.
-
Repeat for different concentrations of NS-1738.
4. Data Analysis:
-
Measure the peak amplitude of the ACh-evoked current in the absence and presence of NS-1738.
-
Calculate the fold potentiation by dividing the peak current amplitude in the presence of NS-1738 by the peak current amplitude in its absence.
-
Plot the fold potentiation as a function of NS-1738 concentration to generate a concentration-response curve and determine the EC₅₀.
Detailed Methodology for Calcium Imaging Assay
This protocol outlines a method to assess the potentiation of ACh-induced calcium influx by NS-1738 using a fluorescent calcium indicator.
1. Cell Preparation:
-
Seed cells expressing α7 nAChRs in a 96-well black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to 80-90% confluency.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the growth medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with the buffer to remove excess dye.
3. Compound Preparation:
-
Prepare a concentrated stock of ACh in the assay buffer.
-
Prepare serial dilutions of NS-1738 in the assay buffer from a DMSO stock solution, ensuring the final DMSO concentration is constant and minimal.
4. Imaging and Data Acquisition:
-
Use a fluorescence plate reader or a high-content imaging system capable of kinetic reads.
-
Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., 488 nm excitation and 520 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Add the NS-1738 solution to the wells and incubate for a specified period.
-
Inject the ACh solution into the wells while continuously recording the fluorescence signal.
-
Record the change in fluorescence intensity over time.
5. Data Analysis:
-
Quantify the peak fluorescence response for each well.
-
Subtract the baseline fluorescence from the peak fluorescence to determine the change in fluorescence (ΔF).
-
Normalize the response to the baseline fluorescence (ΔF/F₀).
-
Compare the peak response in the presence of NS-1738 to the response with ACh alone to determine the percent potentiation.
-
Plot the percent potentiation against the NS-1738 concentration to generate a concentration-response curve.
Mandatory Visualizations
Caption: Experimental workflow for optimizing NS-1738 concentration.
Caption: Signaling pathway of α7 nAChR potentiation by NS-1738.
References
Technical Support Center: Overcoming Weak NS 1738 Response in Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address weak or inconsistent responses to NS 1738 in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1] As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to an agonist, such as acetylcholine (ACh) or choline.[1] Its primary action is to increase the peak amplitude of agonist-evoked currents, thereby increasing the maximal efficacy of the agonist.[1]
Q2: What is the difference between Type I and Type II α7 nAChR PAMs?
A2: Type I and Type II PAMs for the α7 nAChR are distinguished by their effects on receptor desensitization. This compound is a Type I PAM, which means it enhances the agonist-induced receptor activation without significantly affecting the rate of desensitization.[1] In contrast, Type II PAMs, such as PNU-120596, not only increase agonist-induced activation but also delay the desensitization process and can reactivate desensitized receptors.[1]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: Information regarding the solubility and storage of this compound can be found in the product datasheet provided by the supplier. It is crucial to follow these instructions to maintain the compound's stability and activity. Generally, stock solutions are prepared in a solvent like DMSO and stored at low temperatures.
Q4: Is this compound expected to elicit a response on its own?
A4: No, as a positive allosteric modulator, this compound requires the presence of an α7 nAChR agonist (e.g., acetylcholine, choline, or a specific synthetic agonist) to produce an effect.[1] Experiments should include a co-application of this compound and an appropriate agonist.
Troubleshooting Guides
A weak or absent response to this compound can stem from various factors related to the compound itself, the experimental setup, the health and characteristics of the neuronal culture, or the method of assessing the response. The following sections provide a structured approach to troubleshooting these issues.
Issues Related to the Compound and its Application
| Potential Problem | Possible Cause | Recommended Solution |
| No or weak potentiation of agonist response | Inadequate agonist concentration. | The concentration of the agonist is critical. For studying PAMs, it's recommended to use an agonist concentration that produces a submaximal response (e.g., EC10-EC20) to allow for a clear window of potentiation. An agonist concentration that is too high may saturate the receptor, masking the effect of the PAM.[2] |
| This compound degradation. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., anhydrous DMSO) and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions at 37°C for extended periods may be limited.[3][4] Consider preparing fresh dilutions in your experimental buffer immediately before use. | |
| Incorrect this compound concentration. | Perform a concentration-response experiment to determine the optimal working concentration of this compound for your specific neuronal culture system and experimental conditions. The effective concentration can vary between cell types and assay formats. | |
| Precipitation of this compound in culture medium. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to maintain the solubility of this compound. Visually inspect the medium for any signs of precipitation after adding the compound. |
Issues Related to the Neuronal Culture
| Potential Problem | Possible Cause | Recommended Solution |
| Variable or weak response across experiments | Low or variable expression of α7 nAChRs. | Verify the expression of α7 nAChRs in your neuronal culture system. This can be done using techniques like RT-PCR, Western blotting, or immunocytochemistry.[5] The expression levels of α7 nAChRs can vary depending on the neuronal cell type, developmental stage, and culture conditions.[6] |
| Poor neuronal health. | Assess the viability and health of your neuronal cultures. Unhealthy neurons may exhibit altered receptor expression and function.[2][7] Monitor for signs of stress such as neurite blebbing, vacuolization, or cell death. Ensure optimal culture conditions, including appropriate media, supplements, and incubation parameters.[8][9] | |
| Presence of co-cultured glial cells. | While glial cells can be beneficial for neuronal survival and function, they can also influence experimental outcomes.[10] Be aware of the potential for glial cells to modulate neuronal responses or express receptors that could lead to confounding effects. | |
| Inappropriate cell culture medium. | The composition of the cell culture medium can significantly impact neuronal growth, morphology, and sensitivity to chemical compounds.[8][11] Consider using a serum-free medium formulation, such as Neurobasal with B27 supplement, which has been shown to improve neuronal health and assay sensitivity compared to serum-supplemented media.[8] |
Issues Related to the Experimental Assay
| Potential Problem | Possible Cause | Recommended Solution |
| Calcium Imaging: No or weak signal change | Inadequate dye loading or indicator. | Ensure proper loading of the calcium indicator (e.g., Fluo-4 AM). Optimize loading time and concentration to achieve a strong baseline fluorescence without causing cytotoxicity. Consider using a different calcium indicator if the signal-to-noise ratio is low.[12] |
| Low signal-to-noise ratio. | Optimize imaging parameters, including excitation intensity and exposure time, to maximize the signal while minimizing phototoxicity. Ensure the imaging buffer has an appropriate calcium concentration to support neuronal activity.[13][14] | |
| Lack of spontaneous activity. | Some neuronal cultures may exhibit low spontaneous activity. Consider using a gentle stimulus, such as a high-potassium solution, to evoke a baseline level of activity before applying the agonist and this compound.[14] | |
| Electrophysiology (Patch-Clamp): Inconsistent or small currents | Poor seal quality. | A high-resistance seal (gigaohm) is crucial for accurate patch-clamp recordings. Leaky seals can lead to unstable recordings and inaccurate current measurements.[15] |
| Series resistance errors. | High series resistance can distort the amplitude and kinetics of recorded currents, especially for large currents.[16][17] Use appropriate series resistance compensation and monitor its stability throughout the recording. | |
| Slow solution exchange. | Incomplete or slow exchange of solutions can result in the actual concentration of the agonist and this compound at the receptor being lower than intended.[2] Ensure your perfusion system allows for rapid and complete solution exchange. |
Experimental Protocols
General Neuronal Culture Protocol (Primary Cortical Neurons)
This protocol is a general guideline and may need to be optimized for specific experimental needs.
-
Culture Vessel Coating: Coat culture vessels (e.g., multi-well plates, coverslips) with an appropriate substrate to promote neuronal adhesion and growth, such as poly-D-lysine (PDL) or a combination of PDL and laminin.
-
Cell Seeding: Plate primary cortical neurons at a suitable density. Low-density cultures are often preferred for morphological analysis, while higher densities may be required for network activity studies.[18]
-
Culture Medium: Maintain neuronal cultures in a serum-free medium, such as Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.[8]
-
Culture Maintenance: Incubate cultures at 37°C in a humidified atmosphere of 5% CO2. Perform partial media changes every 2-3 days.
Calcium Imaging Protocol
-
Indicator Loading: Incubate the neuronal culture with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for a specified duration (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with fresh buffer to remove excess dye.
-
Imaging: Acquire baseline fluorescence images before applying any compounds.
-
Compound Application: Apply the α7 nAChR agonist at a predetermined submaximal concentration (EC10-EC20) and record the calcium response. After a washout period, co-apply the agonist and this compound and record the response.
-
Data Analysis: Measure the change in fluorescence intensity over time. A potentiation of the agonist response by this compound should be observed as a larger increase in fluorescence.
Whole-Cell Patch-Clamp Electrophysiology Protocol
-
Solutions:
-
External (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Internal (Pipette): Prepare an internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, and 0.2 EGTA, with pH adjusted to 7.3 with KOH.
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration on a visually identified neuron.
-
Hold the neuron at a membrane potential of -70 mV.
-
Apply the α7 nAChR agonist via a perfusion system to elicit an inward current.
-
After a stable baseline is achieved, co-apply the agonist with this compound.
-
-
Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of this compound. A successful experiment will show a significant increase in the current amplitude in the presence of this compound.
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the α7 nAChR.
Caption: A stepwise workflow for troubleshooting a weak response to this compound.
References
- 1. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The stability of noradrenaline in physiological saline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and Functional Role of α7 Nicotinic Receptor in Human Cytokine-stimulated Natural Killer (NK) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Distribution of α7 Nicotinic Acetylcholine Receptor Subunit mRNA in the Developing Mouse [frontiersin.org]
- 7. news-medical.net [news-medical.net]
- 8. Media formulation influences chemical effects on neuronal growth and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuronal medium that supports basic synaptic functions and activity of human neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a Human Neuronal Culture System for the Study of Cofilin–Actin Rod Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Gd3+ and Calcium Sensitive, Sodium Leak Currents Are Features of Weak Membrane-Glass Seals in Patch Clamp Recordings | PLOS One [journals.plos.org]
- 16. Errors in the measurement of voltage-activated ion channels in cell-attached patch-clamp recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Series resistance errors in whole cell voltage clamp measured directly with dual patch-clamp recordings: not as bad as you think - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of NS 1738 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NS 1738 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] It does not bind to the same site as the endogenous agonist, acetylcholine (ACh), but to a different, allosteric site on the receptor.[1] Its primary action is to increase the peak amplitude of the current evoked by ACh, thereby enhancing the maximal efficacy of the agonist.[1][2]
Q2: Is this compound selective for the α7-nAChR?
A2: Yes, this compound is reported to be highly selective for the α7-nAChR. Studies have shown that it exhibits no substantial activity at other nicotinic receptor subtypes, including α4β2, α3β3, and α1-containing receptors.[1]
Q3: Does this compound have any effect on its own?
A3: No, this compound is a "pure" PAM and is devoid of effect when applied alone in electrophysiological paradigms.[1] Its modulatory effects are only observed in the presence of an α7-nAChR agonist like acetylcholine.[1]
Q4: How does this compound affect the desensitization of α7-nAChRs?
A4: this compound has only marginal effects on the desensitization kinetics of α7-nAChRs.[1][3] This classifies it as a Type I PAM, which primarily increases the peak current amplitude without significantly prolonging the duration of the receptor response.[3]
Q5: What are the known in vivo effects of this compound?
A5: In animal models, this compound has been shown to possess cognition-enhancing properties. For example, it can counteract scopolamine-induced deficits in the water-maze learning task in rats.[1]
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments with this compound, with a focus on potential off-target effects and experimental artifacts.
Issue 1: Unexpected or inconsistent results in cell-based assays.
-
Possible Cause 1: Off-Target Effects. While this compound is highly selective for the α7-nAChR, the possibility of off-target interactions at high concentrations cannot be entirely ruled out. As a urea-containing compound, there is a potential for non-specific interactions.[4][5]
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a full concentration-response curve for this compound to ensure you are working within the optimal concentration range. The reported EC50 for potentiation of α7-nAChR is approximately 3.4 μM in oocyte experiments.[1]
-
Control Experiments: Include control cells that do not express the α7-nAChR to determine if the observed effects are independent of the intended target.
-
-
-
Possible Cause 2: Experimental Artifacts. Issues with the experimental setup can lead to misleading results.
-
Troubleshooting Steps:
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all conditions and is at a level that does not affect cell viability or receptor function.
-
Compound Stability: Prepare fresh solutions of this compound for each experiment, as the stability of the compound in aqueous solutions over time may vary.
-
Review Electrophysiology Troubleshooting: For patch-clamp or TEVC experiments, refer to the specific troubleshooting sections below.
-
-
Issue 2: Artifacts in Electrophysiological Recordings.
-
Possible Cause 1: Rundown of Currents. A gradual decrease in the current amplitude over the course of an experiment.
-
Troubleshooting Steps:
-
Cell Health: Ensure cells are healthy and that the whole-cell configuration is stable. Dialysis of essential intracellular components can contribute to rundown.[4]
-
Stable Baseline: Allow for a stable baseline recording before the application of this compound and agonist.
-
-
-
Possible Cause 2: High-Frequency Noise.
-
Troubleshooting Steps:
-
Proper Grounding: Ensure all equipment is properly grounded.
-
Seal Resistance: Aim for a high seal resistance (>1 GΩ) in patch-clamp recordings to minimize noise.
-
Faraday Cage: Use a Faraday cage to shield the setup from external electrical noise.
-
-
Issue 3: Variability in In Vivo Cognitive Models.
-
Possible Cause 1: Dosing and Pharmacokinetics. this compound is reported to be modestly brain-penetrant.[1][3]
-
Troubleshooting Steps:
-
Dose Optimization: The effective dose may vary between different animal models and behavioral paradigms. Perform a dose-response study to determine the optimal dose for your specific experiment.
-
Timing of Administration: The timing of this compound administration relative to the behavioral task is critical. Consider the known pharmacokinetic profile when designing your study.
-
Route of Administration: Ensure the chosen route of administration is appropriate and consistent across all animals.
-
-
-
Possible Cause 2: Behavioral Stress.
-
Troubleshooting Steps:
-
Habituation: Properly habituate animals to the experimental procedures and environment to minimize stress-induced variability in performance.
-
Control Groups: Include appropriate vehicle and positive control groups to validate the experimental model.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Species | Expression System | Value | Reference |
| EC50 (Potentiation) | Human | Xenopus Oocytes | 3.4 µM | [1] |
| Emax (Potentiation) | Human | Xenopus Oocytes | ~3-fold increase | [1] |
| EC50 (Potentiation) | Rat | Xenopus Oocytes | 3.9 µM | [2] |
| Emax (Potentiation) | Rat | Xenopus Oocytes | ~5-fold increase | [2] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity | Reference |
| α7 nAChR | Positive Allosteric Modulator | [1][2] |
| α4β2 nAChR | No substantial activity | [1] |
| α3β3 nAChR | No substantial activity | [1] |
| α1-containing nAChR | No substantial activity | [1] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology (Adapted from Timmermann et al., 2007)
-
Cell Culture: Use GH4C1 cells or cultured rat hippocampal neurons transiently or stably expressing the α7-nAChR.
-
Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2ATP, 0.1 CaCl2, pH 7.2.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
-
Recording:
-
Establish a whole-cell configuration.
-
Clamp the membrane potential at -60 mV.
-
Continuously perfuse the cells with the external solution.
-
Apply acetylcholine (ACh) at a concentration of 100 µM for 200 ms in the absence and presence of this compound (e.g., 10 µM).
-
Record the resulting currents using an appropriate amplifier and data acquisition software.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (Adapted from Timmermann et al., 2007)
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the human α7-nAChR.
-
Electrode Preparation: Pull glass microelectrodes to a resistance of 0.5-2 MΩ and fill with 3 M KCl.
-
Recording:
-
Place the oocyte in a recording chamber and perfuse with oocyte Ringer's solution.
-
Impale the oocyte with the two microelectrodes.
-
Clamp the membrane potential at -60 mV.
-
Pre-incubate the oocyte with this compound for 1 minute.
-
Apply ACh (e.g., 100 µM) for 1 second.
-
Record the elicited currents.
-
Scopolamine-Induced Deficit in Water-Maze Learning in Rats (Adapted from Timmermann et al., 2007)
-
Animals: Use male Wistar rats.
-
Apparatus: A circular water maze (e.g., 1.8 m diameter) filled with water made opaque with a non-toxic substance. A hidden platform is submerged 1-2 cm below the water surface.
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day.
-
Administer scopolamine (e.g., 0.7 mg/kg, i.p.) or saline 15 minutes before the first trial.
-
Conduct a set number of trials per day where the rat has to find the hidden platform.
-
-
Probe Trial: On the day after the last acquisition day, remove the platform and allow the rat to swim for a set time (e.g., 60 seconds).
-
-
Data Analysis: Record and analyze parameters such as escape latency, path length, and time spent in the target quadrant during the probe trial.
Mandatory Visualizations
References
- 1. An allosteric modulator of the alpha7 nicotinic acetylcholine receptor possessing cognition-enhancing properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Urea Artifacts Interfere with Immuno-Purification of Lysine Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Applications of NS 1738
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator, NS 1738, in in vivo experiments. This guide focuses on controlling for potential confounding effects of the vehicle used to dissolve and administer this lipophilic compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: Due to its low aqueous solubility, this compound typically requires a multi-component vehicle for in vivo administration. A commonly used and effective formulation is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline. A standard ratio for this vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (v/v/v/v).[1][2][3] It is crucial to always include a vehicle-only control group in your experimental design to account for any effects of the vehicle itself.[1]
Q2: How do I prepare the this compound formulation with the recommended vehicle?
A2: A detailed step-by-step protocol for preparing the vehicle and dissolving this compound is provided in the "Experimental Protocols" section below. The general principle involves first dissolving the compound in DMSO, followed by the sequential addition of PEG300, Tween-80, and finally saline, with thorough mixing at each step to ensure a clear and homogenous solution.[1][2]
Q3: What are the known in vivo effects of the vehicle components?
A3: The individual components of the recommended vehicle can have their own biological effects, which is why a vehicle-only control group is essential.
-
DMSO: Can have a range of effects, including anti-inflammatory and analgesic properties. At higher concentrations (32% and 64%), it has been shown to decrease locomotor activity in mice.[4][5]
-
PEG300/PEG400: Generally considered to have low toxicity, but high doses can cause adverse effects. Studies have shown that PEG-400 can induce neuromotor deficits in mice.
-
Tween-80 (Polysorbate 80): A surfactant used to improve solubility and stability. At a concentration of 32%, it has been observed to decrease locomotor activity in mice.[4][5]
For a summary of quantitative data on vehicle effects, please refer to Table 1 in the "Data Presentation" section.
Q4: What are the potential off-target effects of this compound?
A4: this compound is a selective positive allosteric modulator of the α7 nAChR. However, like any pharmacological agent, the possibility of off-target effects should be considered. Theoretical studies suggest that this compound can bind to multiple allosteric sites on the α7 nAChR.[6][7] While specific in vivo off-target binding profiles for this compound are not extensively documented in publicly available literature, it is good practice to consider potential interactions with other receptors or signaling pathways, especially at higher doses. Researchers should carefully observe animals for any unexpected behavioral or physiological changes compared to the vehicle control group.
Q5: My experiment with this compound is not showing the expected cognitive enhancement. What could be the reason?
A5: Several factors could contribute to a lack of efficacy. Refer to the "Troubleshooting Guides" section below for a detailed breakdown of potential issues, including problems with the formulation, experimental design, or unexpected vehicle effects.
Troubleshooting Guides
This section provides guidance on common issues encountered during in vivo experiments with this compound.
Issue 1: Unexpected Behavioral or Physiological Effects in the this compound-Treated Group
| Observation | Potential Cause | Troubleshooting Steps |
| Sedation or decreased locomotor activity | Vehicle Effect: High concentrations of DMSO (≥32%) and Tween-80 (≥32%) can independently decrease motor activity.[4][5] The combined effect of the vehicle mixture may also be sedative. | 1. Confirm with Vehicle Control: Carefully compare the behavior of the this compound-treated group to the vehicle-only control group. If both groups show similar levels of sedation, the effect is likely due to the vehicle.2. Optimize Vehicle Concentration: If possible, try to reduce the concentration of DMSO and Tween-80 in your formulation. However, this may impact the solubility of this compound.[1] 3. Acclimatization: Ensure all animals are properly habituated to the testing environment and injection procedures to minimize stress-induced changes in activity. |
| Increased anxiety-like behavior or agitation | Compound-Specific Effect: While this compound is expected to have pro-cognitive effects, individual animal responses can vary. It could also be an uncharacterized off-target effect. | 1. Dose-Response: If possible, test a range of this compound doses to see if the effect is dose-dependent.2. Literature Review: Search for any reports of similar effects with other α7 nAChR positive allosteric modulators.3. Behavioral Phenotyping: Conduct a more detailed behavioral assessment to characterize the observed phenotype (e.g., using an elevated plus maze or open field test). |
| Signs of toxicity (e.g., weight loss, rough coat) | Vehicle Toxicity or Compound Toxicity: High doses or chronic administration of the vehicle or this compound may lead to toxicity. | 1. Monitor Animal Health: Closely monitor all animals for signs of poor health. Record body weight regularly.2. Reduce Dose/Frequency: Consider reducing the dose or the frequency of administration.3. Consult with a Veterinarian: If signs of toxicity are observed, consult with your institution's veterinary staff. |
Issue 2: Formulation Problems (Precipitation, Instability)
| Observation | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition of saline | Improper Mixing or Saturation: The compound may be coming out of solution as the polarity of the solvent changes. | 1. Follow Protocol Precisely: Ensure the order of solvent addition is followed correctly (DMSO -> PEG300 -> Tween-80 -> Saline).[1][2] 2. Slow Addition of Saline: Add the saline dropwise while vortexing continuously to allow for gradual mixing.[2] 3. Gentle Warming: Gently warming the solution to 37°C may aid in dissolution.[2] |
| Cloudy or non-homogenous solution | Incomplete Dissolution: The compound may not be fully dissolved in the initial DMSO/PEG300 mixture. | 1. Sonication: Use a sonicator to aid in the initial dissolution of this compound in DMSO.[2] 2. Thorough Vortexing: Ensure vigorous and sufficient vortexing after the addition of each component.[2] |
| Crystallization of the drug over time | Formulation Instability: The formulation may be supersaturated and not stable for long-term storage. | 1. Prepare Fresh: It is highly recommended to prepare the final working solution fresh on the day of the experiment.[2] 2. Storage of Stock Solution: If a stock solution in DMSO is prepared, store it at -20°C or -80°C and protect it from light. |
Issue 3: Lack of Expected Therapeutic Effect (e.g., No Cognitive Enhancement)
| Observation | Potential Cause | Troubleshooting Steps |
| No difference between this compound and vehicle groups in behavioral tasks | Suboptimal Dose: The dose of this compound may be too low to elicit a significant effect. Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. Experimental Design: The behavioral task may not be sensitive enough to detect the effects of the compound. | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose.2. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure the concentration of this compound in the plasma and brain at different time points after administration.3. Optimize Behavioral Protocol: Review and optimize your behavioral testing protocol. Ensure that the task is sufficiently challenging to allow for improvement. For example, in the Morris water maze, the location of the platform and the number of training trials can be adjusted.[8][9][10][11][12] |
| High variability within groups | Inconsistent Drug Administration: Inaccurate or inconsistent dosing can lead to high variability. Individual Animal Differences: Biological variability is inherent in in vivo research. | 1. Standardize Administration Technique: Ensure all injections are administered consistently by a trained individual. For intraperitoneal injections, use a consistent location and angle of injection.2. Increase Sample Size: A larger sample size can help to overcome individual variability and increase statistical power.3. Randomization and Blinding: Ensure that animals are randomly assigned to groups and that the experimenter is blind to the treatment conditions during behavioral testing and data analysis. |
Data Presentation
Table 1: Summary of Reported In Vivo Effects of Common Vehicle Components in Rodents
| Vehicle Component | Species | Route of Administration | Concentration | Observed Effect | Citation |
| Dimethyl Sulfoxide (DMSO) | Mouse | Intraperitoneal (IP) | 32% and 64% (in saline) | Significant decrease in locomotor activity. | [4][5] |
| Tween-80 (Polysorbate 80) | Mouse | Intraperitoneal (IP) | 32% (in saline) | Significant decrease in locomotor activity. | [4][5] |
| Polyethylene Glycol 400 (PEG-400) | Mouse | Intraperitoneal (IP) | Not specified | Induced marked neuromotor deficit. | [13] |
| Propylene Glycol (PG) | Mouse | Intraperitoneal (IP) | Not specified | Induced marked neuromotor deficit. | [13] |
Note: This table summarizes the effects of individual components. The effects of the combined vehicle may differ.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a 1 mL working solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Sterile Saline (0.9% NaCl), injectable grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of this compound and dissolve it in 1 mL of DMSO. Ensure the compound is fully dissolved. If necessary, use a sonicator to aid dissolution.
-
To a new sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the this compound stock solution in DMSO to the PEG300. This will result in a 10% DMSO concentration in the final volume.
-
Vortex the mixture thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing.
-
Slowly add 450 µL of sterile saline to the vial while continuously vortexing. This gradual addition is critical to prevent precipitation of the compound.
-
Visually inspect the final solution. It should be a clear, homogenous solution. If any precipitation or cloudiness is observed, refer to the "Troubleshooting Guides" section.
-
Administer to the animals as per your experimental protocol. It is recommended to use the freshly prepared solution.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for intraperitoneal injection in mice. Always follow your institution's approved animal care and use protocols.
Materials:
-
Prepared this compound formulation or vehicle control
-
Appropriate size syringe (e.g., 1 mL)
-
Appropriate gauge needle (e.g., 25-27G)
-
70% ethanol and sterile gauze
Procedure:
-
Restrain the mouse using an appropriate and humane technique, ensuring the abdomen is accessible.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol on a sterile gauze pad.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs.
-
Aspirate slightly to ensure the needle is not in a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Mandatory Visualizations
Diagram 1: Simplified α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified signaling cascade following α7 nAChR activation.
Diagram 2: Experimental Workflow for a Cognitive Enhancement Study
Caption: General workflow for an in vivo cognitive enhancement study.
Diagram 3: Troubleshooting Logic for Lack of Efficacy
Caption: A logical approach to troubleshooting a lack of efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 10. mmpc.org [mmpc.org]
- 11. Morris water maze - Scholarpedia [scholarpedia.org]
- 12. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
Technical Support Center: Refining NS-1738 Delivery for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NS-1738 in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges in formulation and administration.
Frequently Asked Questions (FAQs)
Q1: What is NS-1738 and what is its mechanism of action?
A1: NS-1738 is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3][4] It is classified as a Type I PAM, meaning it enhances the receptor's response to acetylcholine by increasing the peak amplitude of acetylcholine-evoked currents with only marginal effects on the receptor's desensitization kinetics.[1][2] NS-1738 does not bind to the agonist binding site but to an allosteric site, thereby potentiating the effect of the natural agonist.[2] This modulation leads to an increase in calcium ion permeability, which in turn activates various downstream signaling pathways.[5][6]
Q2: What are the known solubility properties of NS-1738?
A2: NS-1738 is a poorly water-soluble compound. Its solubility in common solvents is summarized in the table below. For in vivo studies, it is typically formulated in a multi-component vehicle system.
Q3: What are the recommended formulations for in vivo administration of NS-1738?
A3: Several vehicle formulations can be used for in vivo administration of NS-1738. The choice of vehicle depends on the route of administration (e.g., intraperitoneal, oral) and the desired concentration. Commonly used formulations include:
-
For Intraperitoneal (i.p.) or Intravenous (i.v.) injection: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
Alternative for i.p. or i.v. injection: A solution of 10% DMSO in 90% (20% SBE-β-CD in saline).[8]
-
For Oral Gavage (p.o.) or i.p. injection: A mixture of 10% DMSO and 90% corn oil.[8]
Q4: What is the reported brain penetrance of NS-1738?
A4: NS-1738 is reported to be modestly brain-penetrant.[2][6] In rats, it has shown a brain:plasma ratio of 0.50.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of NS-1738 in the formulation upon preparation or storage. | - Solvent capacity exceeded.- Inadequate mixing.- Temperature effects.- Incorrect order of solvent addition. | - Ensure you are not exceeding the solubility limit of NS-1738 in your chosen vehicle (see Table 1).- Vortex or sonicate the solution thoroughly after the addition of each component to ensure complete dissolution.- Gently warm the solution if NS-1738 is known to be heat-stable.- Always add solvents in the correct order as specified in the protocols. For multi-component vehicles, dissolve NS-1738 in DMSO first before adding other components. |
| Precipitation of NS-1738 upon administration (e.g., in the bloodstream). | - Poor solubility of the compound in an aqueous physiological environment. | - Consider using a formulation with a precipitation inhibitor, such as certain polymers.- Switch to a different formulation, such as a suspension or a lipid-based delivery system, where the compound is not fully dissolved initially. |
| Vehicle-related toxicity or adverse effects in animals (e.g., lethargy, irritation, weight loss). | - High concentration of certain solvents like DMSO.- The vehicle itself may have inherent toxicity. | - Always include a vehicle-only control group in your experiment to assess the effects of the formulation itself.[10]- Keep the final concentration of DMSO to a minimum, ideally below 10% for systemic administration.[10]- For sensitive animal models, consider reducing the DMSO concentration further.[4][7]- Explore alternative, less toxic vehicles if adverse effects are observed. |
| Inconsistent or low bioavailability in oral administration studies. | - Dissolution rate-limited absorption.- First-pass metabolism. | - Reduce the particle size of NS-1738 through micronization to increase the surface area for dissolution.- Consider using a lipid-based formulation, which can enhance absorption and potentially bypass first-pass metabolism. |
| Difficulty in administering the formulation due to high viscosity. | - The properties of the chosen vehicle components (e.g., high percentage of PEG). | - Gently warming the formulation before administration can reduce its viscosity. Ensure the temperature is safe for the animal.- Use a larger gauge needle for injection, if appropriate for the animal and route of administration. |
Quantitative Data Summary
Table 1: Solubility of NS-1738 in Various Solvents
| Solvent/Vehicle | Solubility | Solution Appearance | Reference |
| DMSO | ≥ 100 mg/mL (273.88 mM) | Clear | [7] |
| Ethanol | 10 mg/mL | Clear | [3] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (6.85 mM) | Clear | [7] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (6.85 mM) | Suspended (requires sonication) | [7] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (6.85 mM) | Clear | [7] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | - | [3] |
Table 2: Pharmacokinetic Parameters of NS-1738 in Rats
| Parameter | Value | Route of Administration | Reference |
| Brain:Plasma Ratio (AUCbrain/AUCplasma) | 0.50 | Intraperitoneal | [7] |
| Plasma Half-life | 42 minutes | Intraperitoneal | [7] |
| Peak Brain Concentration (at 10 mg/kg) | ~80 ng/mL (~200 nM) | Intraperitoneal | [5] |
| Time to Peak Brain Concentration | ~30 minutes | Intraperitoneal | [5] |
Experimental Protocols
Protocol 1: Preparation of NS-1738 for Intraperitoneal (i.p.) Injection (DMSO/PEG300/Tween-80/Saline Vehicle)
This protocol is adapted for a target concentration of 2.5 mg/mL.
Materials:
-
NS-1738 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of NS-1738 in DMSO. Weigh the required amount of NS-1738 and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be used if necessary.
-
Add PEG300. In a sterile tube, add the appropriate volume of the NS-1738/DMSO stock solution. Then, add PEG300 to constitute 40% of the final volume. Vortex thoroughly until the solution is homogenous.
-
Add Tween-80. Add Tween-80 to the mixture to make up 5% of the final volume. Vortex again to ensure complete mixing.
-
Add Saline. Finally, add sterile saline to bring the solution to the final desired volume (45% of the total volume). Vortex one last time. The final solution should be clear.
-
Final Concentration Check. For a final concentration of 2.5 mg/mL, you would start with a 1:10 dilution of a 25 mg/mL stock solution in the final vehicle mixture. For example, to prepare 1 mL of the final solution, you would add 100 µL of 25 mg/mL NS-1738 in DMSO to 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.[7]
Protocol 2: Preparation of NS-1738 for Oral Gavage (p.o.) (DMSO/Corn Oil Vehicle)
This protocol is for preparing a clear solution of NS-1738 in a lipid-based vehicle.
Materials:
-
NS-1738 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of NS-1738 in DMSO. Dissolve the required amount of NS-1738 in DMSO to create a stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
Dilute in Corn Oil. In a separate sterile tube, add the desired volume of corn oil (90% of the final volume).
-
Combine and Mix. Slowly add the NS-1738/DMSO stock solution to the corn oil while vortexing to make up the final 10% of the volume. Continue to vortex until a clear, homogenous solution is formed.
Protocol 3: Preparation of NS-1738 with Sulfobutylether-β-cyclodextrin (SBE-β-CD)
This protocol is for preparing a formulation that can enhance the solubility of poorly soluble compounds.
Materials:
-
NS-1738 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline. Dissolve SBE-β-CD powder in sterile saline to a final concentration of 20% (w/v). This may require heating and/or sonication to fully dissolve.[11]
-
Prepare a stock solution of NS-1738 in DMSO. Dissolve the required amount of NS-1738 in DMSO.
-
Combine and Mix. Add the NS-1738/DMSO stock solution to the 20% SBE-β-CD solution. The final concentration of DMSO should be 10% or less.
-
Sonicate. This formulation may result in a suspension. Use an ultrasonic bath to ensure a uniform suspension before administration.[7]
Visualizations
Caption: Signaling pathway of NS-1738 as a positive allosteric modulator of α7 nAChR.
Caption: A general experimental workflow for an in vivo study using NS-1738.
References
- 1. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. lifetechindia.com [lifetechindia.com]
- 9. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Minimizing NS 1738 Toxicity in Long-Term Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing potential toxicity associated with the use of NS 1738 in long-term cell-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). It is classified as a Type I PAM. Its primary mechanism involves binding to an allosteric site on the α7 nAChR, which potentiates the receptor's response to its endogenous agonist, acetylcholine (ACh). This potentiation results in an increased peak amplitude of the ion current mediated by the receptor without significantly affecting its desensitization kinetics.
Q2: Is this compound known to be cytotoxic?
Current research suggests that this compound, as a Type I α7 nAChR PAM, exhibits a favorable safety profile in vitro. One study directly investigating the cytotoxicity of a similar Type I PAM (CCMI) found no detrimental effects on cell integrity or viability in PC12 cells and primary rat cortical neurons.[1][2][3] This is in contrast to some Type II PAMs, which can prolong receptor activation and have been associated with Ca2+-induced cytotoxicity.[1][2][3] However, the absence of widespread cytotoxicity data for this compound necessitates careful experimental validation in your specific cell model.
Q3: What are the initial signs of this compound-related toxicity in my cell cultures?
Should toxicity occur, initial indicators may include:
-
Morphological Changes: Observe cells for rounding, detachment from the culture surface, membrane blebbing, or the appearance of apoptotic bodies.
-
Reduced Cell Viability: A decrease in the number of viable cells, which can be quantified using assays such as MTT or Trypan Blue exclusion.
-
Decreased Proliferation: A noticeable slowing of the cell growth rate compared to vehicle-treated controls.
-
Increased Cell Death Markers: Elevated activity of caspases or release of lactate dehydrogenase (LDH) into the culture medium.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay duration. A suggested starting point is to test a range of concentrations from 1 µM to 30 µM. We recommend the following workflow:
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected cell death even at low concentrations of this compound. | Compound Instability: this compound, a phenylurea-containing compound, may degrade over long incubation periods, potentially forming toxic byproducts. | Phenylurea herbicides are known to be persistent in aqueous solutions but can undergo degradation.[4][5][6][7][8] For long-term assays, consider replenishing the media with freshly prepared this compound every 24-48 hours to maintain a stable concentration of the active compound. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is minimal and non-toxic to your cells (typically ≤ 0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity. | |
| Cell Line Sensitivity: Your specific cell line may be particularly sensitive to α7 nAChR modulation. | Perform a thorough literature search on the expression and function of α7 nAChRs in your cell line. Consider using a cell line with a well-characterized α7 nAChR expression profile. | |
| Inconsistent results between experiments. | Variability in Compound Preparation: Inconsistent preparation of this compound stock and working solutions. | Prepare a large batch of concentrated stock solution in an appropriate solvent (e.g., 100 mM in DMSO), aliquot into single-use volumes, and store at -20°C or -80°C to minimize freeze-thaw cycles. Always prepare fresh working solutions from the stock for each experiment. |
| Culture Conditions: Fluctuations in incubator conditions (temperature, CO2, humidity) or issues with cell culture reagents. | Maintain consistent cell culture practices. Regularly check and calibrate your incubator. Use fresh, high-quality media and supplements. | |
| No observable effect of this compound, even at higher concentrations. | Low or Absent α7 nAChR Expression: The cell line used may not express functional α7 nAChRs. | Confirm the expression of α7 nAChRs in your cell line using techniques such as RT-PCR, Western blot, or immunocytochemistry. |
| Compound Degradation: this compound may have degraded due to improper storage or handling. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment. |
Quantitative Data Summary
As specific cytotoxicity data (e.g., IC50 for cell death) for this compound is limited in publicly available literature, the following table provides a general guideline for experimental design based on concentrations used in functional studies and the lack of observed toxicity in a relevant study.
| Parameter | Value/Range | Cell Types | Reference |
| Effective Concentration (EC50) for α7 nAChR potentiation | ~3-10 µM | Various expression systems | [9] |
| Concentration Range with No Observed Cytotoxicity (24h exposure) | Up to 30 µM | PC12 cells, Primary Rat Cortical Neurons | [1][2][3] |
Key Signaling Pathways
Activation of α7 nAChRs can trigger several downstream signaling pathways that are crucial for cell survival and proliferation, including the PI3K/Akt and MAPK/ERK pathways. Understanding these pathways can help in interpreting experimental results and troubleshooting unexpected outcomes.
Caption: Downstream signaling of α7 nAChR leading to cell survival.[10][11][12][13][14][15]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired long-term duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the kit manufacturer's protocol to mix the supernatant with the reaction mixture.
-
Incubate as recommended and measure the absorbance at the specified wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Caspase-3/7 Activity Assay for Apoptosis
This protocol measures the activity of key executioner caspases in apoptosis.
Materials:
-
Commercially available Caspase-3/7 activity assay kit (e.g., luminescence- or fluorescence-based)
-
96-well plates (opaque-walled for luminescence assays)
-
Plate reader with luminescence or fluorescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
After the desired incubation time, equilibrate the plate to room temperature.
-
Add the caspase-3/7 reagent to each well according to the kit's instructions.
-
Mix gently and incubate at room temperature for the recommended time (typically 30-60 minutes), protected from light.
-
Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is proportional to the amount of caspase activity.
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
References
- 1. Positive allosteric modulation of α7 neuronal nicotinic acetylcholine receptors: lack of cytotoxicity in PC12 cells and rat primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of alpha7 neuronal nicotinic acetylcholine receptors: lack of cytotoxicity in PC12 cells and rat primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of α7 neuronal nicotinic acetylcholine receptors: lack of cytotoxicity in PC12 cells and… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 11. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. cusabio.com [cusabio.com]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
adjusting for NS 1738 variability between experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability between experimental batches of NS 1738, a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR).
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker or no effect of this compound compared to previous experiments with a new batch. What are the potential causes?
A1: Variability in the effect of this compound can stem from several factors related to the new batch. The primary suspects are issues with the compound's integrity, preparation, or storage. Specifically, consider the following:
-
Compound Purity and Integrity: The purity of the new batch may differ from previous ones. Even small amounts of impurities can interfere with the expected biological activity.[1][2][3][4] It is also possible that the compound has degraded.
-
Solubility Issues: this compound is soluble in DMSO and ethanol. Improper dissolution can lead to a lower effective concentration in your experiments.
-
Storage Conditions: this compound should be stored at room temperature as a solid. Improper storage can lead to degradation of the compound. Once in solution, it is recommended to store at -20°C and use within a month to prevent loss of potency.[5]
-
Experimental Conditions: Ensure that all other experimental parameters, such as cell line passage number, agonist concentration, and incubation times, are consistent with your previous experiments.
Q2: How can we validate the activity of a new batch of this compound before starting a large-scale experiment?
A2: It is highly recommended to perform a functional validation of each new batch. A dose-response curve in a well-established in vitro assay, such as electrophysiology on cells expressing α7 nAChRs, is the gold standard. This will allow you to determine the EC₅₀ of the new batch and compare it to the expected values from the literature (approximately 3.4 µM in Xenopus oocytes expressing the receptor).[4][6]
Q3: Can minor differences in the appearance of the powdered this compound (e.g., color, texture) between batches affect its performance?
A3: Yes, a change in the physical appearance of the compound can be an indicator of differences in purity, synthesis byproducts, or hydration state. While it may not always correlate with a change in activity, it warrants further investigation. A Certificate of Analysis (CoA) should provide information on the appearance of the compound.[7] If you observe a significant difference, contacting the supplier for clarification is recommended.
Troubleshooting Guide
If you are experiencing inconsistent results with this compound, follow this step-by-step guide to identify the source of the variability.
Step 1: Verify Compound Information and Handling
-
Certificate of Analysis (CoA): Have you reviewed the CoA for the new batch?[7] Compare the purity, identity (e.g., by mass spectrometry), and appearance to the CoA of a previous, well-performing batch if available.
-
Storage: Confirm that the compound has been stored according to the manufacturer's recommendations (room temperature for solid, -20°C for solutions).[5]
-
Solution Preparation: Are you confident in the accuracy of your stock solution preparation? Re-calculate the required mass and volume, and consider preparing a fresh stock solution from the new batch. Ensure complete dissolution.
Step 2: Perform a Functional Quality Control Experiment
-
Dose-Response Curve: As mentioned in the FAQs, generate a dose-response curve for the new batch in a functional assay. This is the most direct way to assess its potency.
-
Positive Control: Include a known α7 nAChR agonist (e.g., acetylcholine or choline) at a fixed concentration as a positive control to ensure your experimental system is working correctly.
-
Compare to a Previous Batch: If you have any of a previous, reliable batch of this compound remaining, run a parallel experiment to directly compare the activity of the old and new batches.
Step 3: Analyze Experimental Parameters
-
Agonist Concentration: The effect of a positive allosteric modulator can be dependent on the concentration of the orthosteric agonist.[8][9] Ensure you are using the same concentration of acetylcholine or other agonist as in your previous experiments.
-
Cell System: If using cell lines, have they been recently passaged? High passage numbers can lead to changes in receptor expression and signaling.
-
Reagents and Buffers: Verify the quality and composition of all other reagents and buffers used in the experiment.
The following diagram illustrates a logical workflow for troubleshooting this compound variability.
Caption: A flowchart outlining the steps to troubleshoot experimental variability with this compound.
Quality Control Recommendations for New Batches
To proactively manage variability, we recommend the following quality control checks for each new batch of this compound.
| Parameter | Recommended Test | Acceptance Criteria |
| Identity | Mass Spectrometry (MS) | The measured molecular weight should match the theoretical molecular weight of this compound (365.13 g/mol ). |
| Purity | High-Performance Liquid Chromatography (HPLC) | Purity should be ≥98%. The chromatogram should show a single major peak. |
| Solubility | Visual Inspection | The compound should fully dissolve in DMSO or ethanol at the specified concentration (e.g., 100 mM). The solution should be clear and free of particulates. |
| Functional Activity | In vitro functional assay (e.g., electrophysiology) | The EC₅₀ value should be within the expected range (e.g., low micromolar). The maximal potentiation should be consistent with previous batches. |
Experimental Protocol: In Vitro Functional Assessment of this compound using Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes a method to assess the functional activity of a new batch of this compound.
1. Oocyte Preparation and Receptor Expression:
- Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
- Inject oocytes with cRNA encoding the human α7 nAChR subunit.
- Incubate oocytes for 2-5 days at 18°C to allow for receptor expression.
2. Electrophysiological Recording:
- Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).
- Impale the oocyte with two glass microelectrodes filled with 3 M KCl (voltage and current electrodes).
- Clamp the oocyte membrane potential at a holding potential of -70 mV.
3. Application of Compounds:
- Establish a baseline by applying the α7 nAChR agonist, acetylcholine (ACh), at a concentration that elicits a submaximal response (e.g., EC₂₀).
- After a washout period, co-apply the same concentration of ACh with varying concentrations of this compound from the new batch.
- Record the peak inward current elicited by each application.
4. Data Analysis:
- Normalize the peak current response in the presence of this compound to the response with ACh alone.
- Plot the normalized response against the concentration of this compound.
- Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal potentiation of the new batch of this compound.
Signaling Pathway
This compound is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel.
Caption: The modulatory effect of this compound on the α7 nAChR signaling pathway.
References
- 1. globalchemsdepot.com [globalchemsdepot.com]
- 2. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. techmate.co.uk [techmate.co.uk]
- 5. adooq.com [adooq.com]
- 6. skpharmteco.com [skpharmteco.com]
- 7. Certificate of Analysis [microsynth.com]
- 8. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for positive allosteric modulators: assessment of modulator concentration-response curves as a screening paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NS-1738 and Other α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a crucial target in the central nervous system for therapeutic intervention in cognitive and neurological disorders. Positive allosteric modulators (PAMs) of this receptor offer a promising therapeutic strategy by enhancing the effect of the endogenous neurotransmitter, acetylcholine (ACh), without directly activating the receptor themselves. This guide provides a detailed comparison of NS-1738 with other prominent α7 nAChR PAMs: PNU-120596, A-867744, and AVL-3288, supported by experimental data and methodologies.
Pharmacological Comparison of α7 nAChR PAMs
The primary distinction between α7 nAChR PAMs lies in their effect on the receptor's desensitization kinetics. They are broadly classified into two categories: Type I and Type II PAMs.
-
Type I PAMs , such as NS-1738 and AVL-3288, primarily increase the peak amplitude of the agonist-evoked response with minimal or no effect on the rapid desensitization of the α7 nAChR.[1][2][3] This action preserves the transient nature of the cholinergic signal.
-
Type II PAMs , including PNU-120596 and A-867744, not only potentiate the agonist response but also significantly slow down the receptor's desensitization, leading to a prolonged channel opening.[1][2][4]
The following table summarizes the key quantitative pharmacological parameters of NS-1738 and its comparators.
| Compound | Type | Potency (EC₅₀) | Efficacy (Maximal Potentiation, Eₘₐₓ) | Effect on Desensitization |
| NS-1738 | Type I | 3.4 µM | ~200-600% of ACh response | Minimal effect[1] |
| PNU-120596 | Type II | 0.16 - 0.2 µM | ~1000% of ACh response | Markedly slows desensitization[1][5] |
| A-867744 | Type II | ~1.12 µM | 733% of ACh response[6] | Slows desensitization[1] |
| AVL-3288 | Type I | 0.7 µM | Potentiates agonist-evoked currents | Minimal effect[7] |
Signaling Pathways and Experimental Workflow
The activation of α7 nAChRs by acetylcholine is potentiated by PAMs, leading to an influx of cations, primarily Ca²⁺. This increase in intracellular calcium triggers downstream signaling cascades that are crucial for various cellular processes, including neurotransmitter release and synaptic plasticity.[8][9] The evaluation of novel α7 nAChR PAMs typically follows a standardized workflow, beginning with initial screening assays and progressing to more detailed electrophysiological and in vivo studies.
Detailed Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a cornerstone for characterizing the pharmacological properties of ion channels like the α7 nAChR.
1. Oocyte Preparation:
-
Xenopus laevis oocytes are surgically harvested and defolliculated using collagenase treatment.
-
Healthy stage V-VI oocytes are selected and injected with cRNA encoding the human α7 nAChR subunit.
-
Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard Ringer's solution.
-
The oocyte is impaled with two glass microelectrodes filled with 3M KCl, which serve as the voltage-sensing and current-passing electrodes.
-
The oocyte is voltage-clamped at a holding potential of -60 to -80 mV.
3. Data Acquisition and Analysis:
-
The agonist (e.g., acetylcholine) is applied to the oocyte, and the resulting inward current is recorded.
-
To determine the EC₅₀ of a PAM, concentration-response curves are generated by co-applying a fixed concentration of ACh (typically EC₁₀-EC₂₀) with varying concentrations of the PAM.
-
Maximal potentiation (Eₘₐₓ) is determined by applying a saturating concentration of the PAM in the presence of a maximal concentration of ACh.
-
Desensitization kinetics are analyzed by measuring the decay of the current in the continued presence of the agonist. The rate of decay is compared in the presence and absence of the PAM to classify it as Type I or Type II.
Calcium Flux Assay in a Mammalian Cell Line
This high-throughput screening method is used to identify and characterize compounds that modulate α7 nAChR activity by measuring changes in intracellular calcium.
1. Cell Culture and Plating:
-
A mammalian cell line stably expressing the human α7 nAChR (e.g., SH-SY5Y or IMR-32) is cultured under standard conditions.[10]
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
2. Dye Loading:
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for 1 hour at 37°C.
-
After incubation, the cells are washed to remove excess dye.
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence is measured before the addition of compounds.
-
The PAM is added to the wells, followed by the addition of an α7 nAChR agonist (e.g., choline or PNU-282987).
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.
4. Data Analysis:
-
The increase in fluorescence upon agonist addition is quantified.
-
The potentiation by the PAM is calculated as the percentage increase in the agonist-evoked response in the presence of the PAM compared to the agonist alone.
-
Concentration-response curves are generated to determine the EC₅₀ of the PAM.
Conclusion
NS-1738 is a well-characterized Type I positive allosteric modulator of the α7 nAChR, demonstrating moderate potency and a significant, though not overwhelming, enhancement of the acetylcholine-mediated response. In comparison, PNU-120596 stands out as a highly potent Type II PAM with a profound effect on both the amplitude and duration of the receptor response. A-867744, another Type II PAM, offers a similar profile to PNU-120596 with slightly lower potency. AVL-3288, like NS-1738, is a Type I PAM, suggesting a mechanism that preserves the natural signaling kinetics of the receptor. The choice of a particular PAM for research or therapeutic development will depend on the desired pharmacological profile, with Type I modulators offering a more subtle enhancement of endogenous signaling and Type II modulators providing a more robust and sustained receptor activation.
References
- 1. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic receptor-modulating agents reverse the hyperdopaminergic tone in the MAM model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurofit.com [neurofit.com]
- 4. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 6. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Functional Characterization and High-Throughput Screening of Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors in IMR-32 Neuroblastoma Cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Unraveling the Mechanisms of α7 nAChR Modulation: A Comparative Guide to NS-1738 and PNU-120596
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of neuropharmacological agents is paramount. This guide provides a detailed comparison of two prominent positive allosteric modulators (PAMs) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), NS-1738 and PNU-120596, highlighting their distinct effects on receptor function and downstream signaling.
NS-1738 and PNU-120596 are both potent enhancers of α7 nAChR activity, a ligand-gated ion channel crucial for cognitive processes such as learning and memory.[1] However, they belong to two different classes of PAMs, Type I and Type II, distinguished by their profound impact on the receptor's desensitization kinetics.[2][3] This fundamental difference in their mechanism of action has significant implications for their potential therapeutic applications.
Distinguishing Mechanisms of Action: Type I vs. Type II Modulation
The α7 nAChR is characterized by its rapid activation and subsequent desensitization in the presence of an agonist like acetylcholine (ACh).[3] Both NS-1738 and PNU-120596 bind to an allosteric site on the receptor, a location distinct from the agonist binding site, to exert their modulatory effects.[2][4] While both compounds potentiate the receptor's response to an agonist, their effects on the duration of this response are strikingly different.
NS-1738 , a Type I PAM , primarily increases the peak amplitude of the agonist-evoked current with only marginal effects on the rapid desensitization of the receptor.[4][5] This means that in the presence of NS-1738, the α7 nAChR opens more effectively upon agonist binding, but the channel still closes quickly. This preservation of the transient nature of the signal may be advantageous in therapeutic contexts where maintaining the physiological pattern of neuronal activity is important.[6]
In contrast, PNU-120596 , a Type II PAM , not only enhances the peak current but also dramatically slows down the receptor's desensitization.[2][7][8] This leads to a prolonged influx of ions, most notably calcium (Ca²⁺), upon agonist stimulation.[3] This sustained receptor activation can be beneficial in conditions requiring a more robust and prolonged increase in cholinergic signaling.[6] However, it also raises considerations about potential cytotoxicity associated with excessive calcium entry.[9]
Evidence suggests that both NS-1738 and PNU-120596 may bind to a similar intrasubunit transmembrane cavity on the α7 nAChR.[2] Despite this, their differing chemical structures, particularly the presence of a hydroxyl group in NS-1738 and an isoxazole ring in PNU-120596, likely contribute to their distinct effects on receptor conformation and desensitization.[10]
Interestingly, the modulatory effect of PNU-120596 is dependent on the receptor being in a desensitized state, to which it binds with high affinity.[7][8] This binding then "traps" the agonist, leading to the prolonged channel opening.[7] The mechanism for NS-1738's potentiation appears to be more directly linked to enhancing the initial channel opening probability.
Beyond its role as a PAM, PNU-120596 has also been shown to directly inhibit p38 mitogen-activated protein kinase (MAPK), an enzyme involved in inflammatory pathways.[11] This suggests that PNU-120596 may have anti-inflammatory effects independent of its action on the α7 nAChR.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key quantitative data for NS-1738 and PNU-120596, providing a clear comparison of their potency and efficacy.
| Parameter | NS-1738 | PNU-120596 | Reference |
| PAM Type | Type I | Type II | [2][3] |
| Effect on Desensitization | Marginal | Dramatic Slowing | [4][7] |
| EC₅₀ for Potentiation (human α7) | ~3.4 µM (in Xenopus oocytes) | 0.16 µM | [5][12] |
| EC₅₀ for Potentiation (rat α7) | ~3.9 µM (in Xenopus oocytes) | - | [12] |
| Effect on Agonist Potency | Increases | Increases | [4][13] |
| Effect on Agonist Efficacy | Increases | Increases | [4][13] |
Signaling Pathways and Experimental Workflows
The differential effects of NS-1738 and PNU-120596 on α7 nAChR desensitization lead to distinct downstream signaling cascades.
References
- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric modulator of the alpha7 nicotinic acetylcholine receptor possessing cognition-enhancing properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 7. Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. pnas.org [pnas.org]
- 10. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleck.co.jp [selleck.co.jp]
- 13. Investigation of the molecular mechanism of the α7 nicotinic acetylcholine receptor positive allosteric modulator PNU-120596 provides evidence for two distinct desensitized states - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Cognitive Enhancement: A Comparative Analysis of NS 1738 and Other α7 Nicotinic Acetylcholine Receptor Modulators
For researchers and drug development professionals, the quest for effective cognitive enhancers is a paramount objective. Among the promising targets is the α7 nicotinic acetylcholine receptor (nAChR), a key player in learning and memory processes. NS 1738, a positive allosteric modulator (PAM) of this receptor, has demonstrated significant potential in preclinical models. This guide provides a comprehensive comparison of this compound's cognitive effects with other α7 nAChR modulators, supported by experimental data and detailed protocols to aid in the evaluation and design of future research.
Mechanism of Action: A Positive Allosteric Approach
This compound is classified as a Type I Positive Allosteric Modulator (PAM) of the α7 nAChR. Unlike direct agonists that activate the receptor themselves, PAMs like this compound enhance the effect of the endogenous neurotransmitter, acetylcholine (ACh).[1][2] this compound achieves this by increasing the peak amplitude of ACh-evoked currents, thereby boosting the maximal efficacy of the natural ligand.[3] A key characteristic of Type I PAMs is that they have minimal or no effect on the receptor's desensitization kinetics, which is the process by which the receptor becomes unresponsive to prolonged stimulation.[1][3] This is in contrast to Type II PAMs, such as PNU-120596, which significantly slow down the desensitization process.[1][3]
Cross-Validation of Cognitive Effects in Preclinical Models
The cognitive-enhancing properties of this compound have been validated in several well-established animal models of learning and memory.
Scopolamine-Induced Amnesia Model
Social Recognition Test
The social recognition test in rats assesses short-term social memory. In this paradigm, this compound has been shown to improve performance, indicating its efficacy in enhancing this aspect of cognition.[5] The effective doses and the magnitude of improvement are crucial parameters for comparing its potency with other compounds.
Comparative Analysis with Alternative α7 nAChR Modulators
To provide a comprehensive understanding of this compound's profile, it is essential to compare it with other modulators of the α7 nAChR, including partial agonists and Type II PAMs.
| Compound | Mechanism of Action | Key Cognitive Effects in Preclinical Models | Reference(s) |
| This compound | α7 nAChR Type I PAM | Reverses scopolamine-induced deficits in Morris water maze; Improves performance in the social recognition test. | [3][5] |
| A-582941 | α7 nAChR Partial Agonist | Enhances performance in delayed matching-to-sample, social recognition, and inhibitory avoidance tasks; Activates ERK1/2 and CREB signaling pathways. | [6][7][8] |
| PNU-120596 | α7 nAChR Type II PAM | Enhances memory and cognition in various in vivo models; Can potentiate the effects of nicotinic agonists. | [2][9] |
Note: Direct head-to-head comparative studies with detailed dose-response curves for all three compounds in the same cognitive paradigms are limited in publicly available literature. The table summarizes findings from individual studies.
Signaling Pathways in α7 nAChR-Mediated Cognitive Enhancement
The cognitive benefits of α7 nAChR modulation are underpinned by the activation of specific intracellular signaling cascades. Activation of the α7 nAChR leads to an influx of calcium ions (Ca2+), which in turn triggers downstream pathways crucial for synaptic plasticity, learning, and memory. Two key pathways involved are the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB) pathways.
Activation of the α7 nAChR initiates a cascade that leads to the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors like CREB. Phosphorylated CREB binds to specific DNA sequences, leading to the transcription of genes involved in synaptic plasticity and memory formation.
Below are diagrams illustrating the proposed signaling pathway and a typical experimental workflow for assessing cognitive enhancers.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparison of findings across different studies. Below are outlines for key behavioral assays used to evaluate the cognitive effects of this compound and its alternatives.
Morris Water Maze (Scopolamine-Induced Deficit Model)
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the room.
Procedure:
-
Habituation: Allow the animals to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Training:
-
Administer scopolamine (e.g., 0.4 mg/kg, i.p.) to induce amnesia, followed by the test compound (e.g., this compound) at various doses.
-
Place the rat in the water at one of four starting positions.
-
Allow the rat to search for the hidden platform for a set time (e.g., 60-90 seconds).
-
If the rat finds the platform, allow it to remain there for 15-30 seconds. If not, guide it to the platform.
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial: On the day after the final acquisition trial, remove the platform and allow the rat to swim for a set time (e.g., 60 seconds).
-
Data Collection: Record escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Social Recognition Test
Objective: To assess short-term social memory.
Apparatus: A standard open-field arena.
Procedure:
-
Habituation: Place the adult test rat in the arena for a period of habituation.
-
First Exposure (T1): Introduce a juvenile rat into the arena with the adult rat for a set duration (e.g., 5 minutes). Record the time the adult rat spends investigating the juvenile (e.g., sniffing).
-
Inter-Trial Interval: Return both rats to their home cages for a specific interval (e.g., 30-120 minutes).
-
Second Exposure (T2): Re-introduce the same juvenile rat (familiar) and a novel juvenile rat into the arena with the adult rat.
-
Data Collection: Record the time the adult rat spends investigating each of the juvenile rats. A discrimination index can be calculated to quantify social memory.
Novel Object Recognition Test
Objective: To assess recognition memory.
Apparatus: A standard open-field arena.
Procedure:
-
Habituation: Allow the animal to explore the empty arena.
-
Familiarization Phase: Place two identical objects in the arena and allow the animal to explore them for a set time.
-
Inter-Trial Interval: Return the animal to its home cage for a specific interval.
-
Test Phase: Replace one of the familiar objects with a novel object and return the animal to the arena.
-
Data Collection: Record the time spent exploring each object. A discrimination index is calculated to assess recognition memory.
Conclusion
This compound, as a Type I α7 nAChR PAM, presents a promising profile for cognitive enhancement. Its ability to potentiate the natural signaling of acetylcholine without causing prolonged receptor desensitization offers a potentially more nuanced and safer therapeutic approach compared to direct agonists or Type II PAMs. However, a clear understanding of its dose-response relationship and direct, quantitative comparisons with a broader range of cognitive enhancers in standardized preclinical models are crucial next steps. The detailed protocols and pathway information provided in this guide are intended to facilitate such research and contribute to the development of novel and effective treatments for cognitive disorders.
References
- 1. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 2. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. njppp.com [njppp.com]
- 5. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential Immediate and Sustained Memory Enhancing Effects of Alpha7 Nicotinic Receptor Agonists and Allosteric Modulators in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of NS-1738 for α7 Nicotinic Acetylcholine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NS-1738, a positive allosteric modulator (PAM), and its selectivity for the α7 nicotinic acetylcholine receptor (nAChR) over other nAChR subtypes. The data presented is compiled from key studies employing electrophysiological techniques to characterize the pharmacological profile of this compound.
Overview of NS-1738
NS-1738 is a potent, selective positive allosteric modulator of the α7 nAChR. As a Type I PAM, it primarily enhances the peak current response to the endogenous agonist acetylcholine (ACh) with minimal impact on the receptor's desensitization kinetics. This selective potentiation of α7 nAChR activity makes NS-1738 a valuable tool for studying the physiological and pathological roles of this receptor, and a potential therapeutic agent for cognitive deficits associated with neurological and psychiatric disorders.
Comparative Selectivity of NS-1738
Electrophysiological studies have demonstrated the high selectivity of NS-1738 for the human α7 nAChR. The compound shows little to no modulatory effect on other nAChR subtypes, including the α4β2, α3β4, and muscle-type (α1β1δγ) receptors, at concentrations where it significantly potentiates α7 nAChR function.
| Receptor Subtype | Agonist | NS-1738 Effect | EC50 of Potentiation (µM) | Reference |
| Human α7 nAChR | Acetylcholine | Potentiation | ~3.4 | Timmermann et al., 2007 |
| Human α4β2 nAChR | Acetylcholine | No significant effect | > 30 µM | Timmermann et al., 2007 |
| Human α3β4 nAChR | Acetylcholine | No significant effect | > 30 µM | Timmermann et al., 2007 |
| Human muscle-type (α1β1δγ) nAChR | Acetylcholine | No significant effect | > 30 µM | Timmermann et al., 2007 |
Table 1: Selectivity Profile of NS-1738 across nAChR Subtypes. Data summarized from Timmermann et al., 2007. The EC50 value represents the concentration of NS-1738 required to produce 50% of its maximal potentiating effect on ACh-evoked currents.
Experimental Protocols
The selectivity of NS-1738 was primarily determined using two key electrophysiological techniques: two-electrode voltage clamp (TEVC) on Xenopus oocytes and patch-clamp recordings from mammalian cells.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is instrumental for studying the function of ion channels, such as nAChRs, expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific human nAChR subunits (e.g., α7, α4β2, α3β4, or α1, β1, δ, γ).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (typically -60 mV to -80 mV).
-
The agonist (e.g., acetylcholine) is applied to the oocyte in the absence and presence of varying concentrations of NS-1738.
-
The resulting ion currents are recorded and analyzed to determine the effect of NS-1738 on receptor function.
-
Patch-Clamp Recordings in Mammalian Cells
This technique allows for the recording of ion channel activity in a native or transfected mammalian cell environment, providing higher resolution recordings of channel kinetics.
Methodology:
-
Cell Culture and Transfection: Mammalian cells (e.g., HEK293 or CHO cells) are cultured and transiently transfected with plasmids containing the cDNA for the desired nAChR subunits.
-
Cell Plating: Transfected cells are plated onto coverslips for recording.
-
Electrophysiological Recording (Whole-Cell Configuration):
-
A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with an external saline solution.
-
A glass micropipette with a fire-polished tip (1-3 MΩ resistance) is filled with an internal solution and mounted on a micromanipulator.
-
The pipette is carefully guided to the surface of a transfected cell, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
A brief pulse of suction is then applied to rupture the membrane patch, establishing a "whole-cell" configuration where the pipette interior is continuous with the cell cytoplasm.
-
The cell's membrane potential is clamped, and agonist-evoked currents are recorded in the absence and presence of NS-1738.
-
α7 nAChR Signaling Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, leads to the influx of cations, most notably Ca²⁺. This influx of calcium initiates a cascade of downstream signaling events that can modulate various cellular processes, including neurotransmitter release, gene expression, and cell survival.
Conclusion
The available experimental data robustly confirms the high selectivity of NS-1738 as a positive allosteric modulator for the α7 nicotinic acetylcholine receptor. Its minimal activity at other nAChR subtypes underscores its utility as a specific pharmacological tool for investigating α7 nAChR function and as a promising scaffold for the development of novel therapeutics targeting this receptor. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings in future research.
A Comparative Guide to the Efficacy of NS 1738 Across Brain Regions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of NS 1738, a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7-nAChR), in different brain regions. While direct comparative studies measuring the quantitative efficacy of this compound across multiple brain areas are limited, this document synthesizes available data to offer insights into its region-specific effects, compares its mechanism to alternative modulators, and provides detailed experimental protocols for further research.
Introduction to this compound
This compound is a Type I PAM, which enhances the response of α7-nAChRs to the endogenous agonist acetylcholine (ACh) by increasing the peak amplitude of ACh-evoked currents.[1] Unlike Type II PAMs, this compound has only marginal effects on the receptor's rapid desensitization kinetics.[1][2] This modulation of the α7-nAChR, a ligand-gated ion channel with high calcium permeability, is a promising strategy for treating cognitive dysfunction associated with conditions like Alzheimer's disease and schizophrenia.[1][3] this compound is known to be modestly brain-penetrant and has demonstrated pro-cognitive properties in various in vivo models.[1][4][5]
Comparative Efficacy and Mechanistic Differences
The α7-nAChR is widely expressed in brain regions crucial for cognition and memory, including the hippocampus, prefrontal cortex, and ventral tegmental area (VTA).[3][6][7] Its activation on presynaptic terminals can facilitate the release of key neurotransmitters such as glutamate, GABA, and dopamine, suggesting that the efficacy of this compound may vary depending on the regional density of these receptors and the specific neural circuits involved.[3][7]
Comparison with Alternative α7-nAChR Modulators
The primary distinction in α7-nAChR PAMs lies between Type I and Type II modulators. This difference is critical for understanding potential therapeutic applications and side effects.
| Modulator Type | Compound Example | Mechanism of Action | Effect on Desensitization | Potential Implications |
| Type I PAM | This compound | Increases peak agonist-evoked current.[1] | Marginal effect; receptor still desensitizes rapidly.[1][2] | May offer a more physiological modulation, avoiding potential toxicity from excessive calcium influx.[3] |
| Type II PAM | PNU-120596 | Increases peak current and "re-opens" desensitized receptors.[2][3] | Markedly slows or inhibits desensitization.[3][6] | Potent modulation but carries a risk of cytotoxicity due to unregulated calcium entry.[3] |
| Partial Agonist | GTS-21 (DMXB-A) | Directly activates the α7-nAChR, but with lower efficacy than full agonists.[3] | N/A (Direct Agonist) | Has shown pro-cognitive effects but may have lower selectivity compared to PAMs.[3] |
Efficacy in Key Brain Regions: A Synthesis of Findings
Hippocampus
The hippocampus is critical for learning and memory and shows abundant expression of α7-nAChRs.[7] These receptors are present on both glutamatergic and GABAergic neurons.[3][7]
-
Glutamatergic Transmission: Presynaptic α7-nAChRs enhance glutamate release, a key process for inducing long-term potentiation (LTP), a cellular correlate of memory formation.[3][8] By potentiating the effect of ACh, this compound is expected to facilitate this process.
-
GABAergic Interneurons: Activation of α7-nAChRs on interneurons can increase GABA release, leading to inhibitory control over hippocampal circuits.[3] This dual role in modulating both excitation and inhibition highlights the complexity of its effects.
-
Dopaminergic Input: The hippocampus receives dopaminergic input from the VTA, which is crucial for memory consolidation.[9][10] Degeneration of VTA dopamine neurons can lead to hippocampal hyperexcitability.[10] this compound's influence in the VTA could indirectly modulate hippocampal function.
Prefrontal Cortex (PFC)
The PFC is central to executive functions, attention, and working memory. Like the hippocampus, it has a significant population of α7-nAChRs and is modulated by both cholinergic and dopaminergic inputs.[7][11][12]
-
Cognitive Function: Studies suggest that the PFC and hippocampus play complementary roles in working memory.[11][13] The procognitive effects of this compound observed in behavioral tasks are likely mediated, in part, by its action in the PFC.[1]
-
Dopamine and Noradrenaline Release: Nicotinic receptors in the PFC are known to modulate the release of dopamine and noradrenaline, neurotransmitters essential for attention and executive control.[14][15][16] Studies on other nicotinic agonists have shown that the frontal cortex is more sensitive to nicotinic modulation of noradrenaline release than the hippocampus, suggesting potential regional differences in the efficacy of modulators like this compound.[16]
Ventral Tegmental Area (VTA)
The VTA is the primary source of dopamine for the mesolimbic and mesocortical pathways, which are involved in reward, motivation, and cognition.[17][18]
-
Dopamine Neuron Activity: α7-nAChRs are expressed in the VTA and modulate the activity of dopamine neurons.[6] In a developmental model of schizophrenia, α7-nAChR agonists were shown to normalize the hyperdopaminergic state by acting on inputs to the VTA, particularly from the hippocampus.[6] While this compound itself did not alter the number of active dopamine neurons in this model, its role as a PAM suggests it would enhance the effects of endogenous ACh in this circuit.[6]
Signaling Pathways and Experimental Workflows
To understand and further investigate the efficacy of this compound, it is crucial to visualize the underlying molecular pathways and the experimental procedures used to measure its effects.
Downstream Signaling of α7-nAChR Activation
Activation of the α7-nAChR leads to a rapid influx of Ca²⁺, which acts as a second messenger to trigger multiple downstream signaling cascades. These pathways are integral to the receptor's role in synaptic plasticity, neuroprotection, and neurotransmitter release.
Experimental Workflow: Brain Slice Electrophysiology
This workflow outlines the key steps for assessing the effect of this compound on synaptic transmission in acute brain slices from different regions, such as the hippocampus or prefrontal cortex.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experimental techniques used to evaluate the efficacy of compounds like this compound.
Protocol 1: Acute Brain Slice Preparation for Electrophysiology
This protocol is adapted from standard procedures for obtaining viable rodent brain slices for electrophysiological recordings.[7][19][20]
-
Solutions:
-
Slicing Solution (ice-cold, carbogenated with 95% O₂/5% CO₂): Composed of (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 25 glucose, 2 CaCl₂, and 1 MgCl₂. Some protocols substitute sucrose or NMDG for NaCl to improve neuronal health.[9]
-
Artificial Cerebrospinal Fluid (ACSF) (carbogenated): Same composition as the slicing solution, used for recovery and recording.
-
-
Procedure:
-
Deeply anesthetize the animal (e.g., rat or mouse) with isoflurane or a ketamine/xylazine mixture.[19]
-
Perform transcardial perfusion with ice-cold, oxygenated slicing solution until the tissue is cleared of blood.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing solution.
-
Isolate the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Mount the tissue block onto the stage of a vibratome (vibrating microtome).
-
Submerge the tissue in the ice-cold, oxygenated slicing solution within the vibratome buffer tray.
-
Cut coronal or sagittal slices at a thickness of 300-400 µm.[21]
-
Transfer the slices to an incubation chamber containing ACSF heated to 32-34°C for a recovery period of at least 30-60 minutes.[7][9]
-
After recovery, maintain slices at room temperature in oxygenated ACSF until needed for recording.
-
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This protocol outlines the procedure for measuring extracellular neurotransmitter levels in specific brain regions of an awake, freely moving animal.[14][15][22]
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small craniotomy over the target brain region (e.g., striatum, PFC).
-
Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with ACSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize and collect baseline samples of the dialysate. Samples are typically collected every 10-20 minutes.
-
Administer this compound systemically (e.g., intraperitoneal injection) or locally through the dialysis probe (retrodialysis).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of neurotransmitters (e.g., dopamine, glutamate) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Quantify neurotransmitter concentrations in each sample.
-
Express post-drug concentrations as a percentage of the average baseline concentration to determine the effect of the compound on neurotransmitter release.
-
Conclusion
This compound effectively potentiates α7-nAChR function, a mechanism with significant therapeutic potential for cognitive disorders. While direct comparative data on its efficacy across different brain regions is still emerging, the widespread and functionally diverse roles of α7-nAChRs in the hippocampus, prefrontal cortex, and VTA strongly suggest that this compound has profound, albeit potentially region-specific, effects on neuronal communication. Its classification as a Type I PAM distinguishes it from other modulators and may offer a superior safety profile by avoiding over-activation of the receptor. Further research using the detailed protocols provided herein is necessary to fully elucidate the comparative efficacy and therapeutic window of this compound in distinct neural circuits.
References
- 1. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α7 Nicotinic Acetylcholine Receptors May Improve Schwann Cell Regenerating Potential via Metabotropic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The efficacy of an allosteric modulator of the alpha 7 nicotinic acetylcholine receptor in a murine model of stroke [frontiersin.org]
- 7. Real-time Electrophysiology: Using Closed-loop Protocols to Probe Neuronal Dynamics and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal Glutamate Transporters Limit Activation of NMDA Receptors by Neurotransmitter Spillover on CA1 Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 10. Dopamine neuron degeneration in the Ventral Tegmental Area causes hippocampal hyperexcitability in experimental Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prefrontal cortex and hippocampus subserve different components of working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dorsal and ventral hippocampus contribute differentially to spatial working memory and spatial coding in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complementary task representations in hippocampus and prefrontal cortex for generalizing the structure of problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of dopamine and noradrenaline release in mouse prefrontal cortex, striatum and hippocampus using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological differences between rat frontal cortex and hippocampus in the nicotinic modulation of noradrenaline release implicate distinct receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ventral tegmental area dopamine neural activity switches simultaneously with rule representations in the prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
- 20. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spontaneous and Evoked Glutamate Release Activates Two Populations of NMDA Receptors with Limited Overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: NS 1738 Versus Negative Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the positive allosteric modulator (PAM) NS 1738 and negative allosteric modulators (NAMs) of the α7 nicotinic acetylcholine receptor (nAChR). The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these modulators.
Introduction to α7 nAChR Modulation
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes, inflammation, and neuroprotection. Its dysfunction is linked to various neurological and psychiatric disorders. Allosteric modulation of the α7 nAChR offers a sophisticated approach to fine-tune receptor activity without directly competing with the endogenous agonist, acetylcholine (ACh). This guide focuses on two opposing classes of allosteric modulators: this compound, a Type I positive allosteric modulator (PAM), and negative allosteric modulators (NAMs), exemplified by dehydronorketamine (DHNK).
Mechanism of Action and Binding Sites
This compound is a Type I PAM, meaning it enhances the receptor's response to an agonist with minimal impact on the receptor's desensitization kinetics.[1][2] It increases the peak amplitude of ACh-evoked currents, thereby increasing the maximal efficacy of the agonist. Studies suggest that this compound binds to allosteric sites within the extracellular domain of the α7 nAChR, specifically identified as the "top pocket," "vestibule pocket," and "agonist sub-pocket".[3][4] The extracellular N-terminal domain has been shown to be critical for its modulatory effect.[5]
Negative Allosteric Modulators (NAMs) , such as dehydronorketamine (DHNK), inhibit the agonist-evoked activity of the α7 nAChR.[5][6] They achieve this by inducing conformational changes in the receptor that decrease the probability of channel opening.[5] DHNK has been identified as a negative allosteric modulator that does not competitively displace selective α7 nAChR orthosteric ligands, indicating it binds to a distinct allosteric site.[7] The inhibitory effect of DHNK is voltage-independent, suggesting it does not act as a simple channel blocker.[7] While the precise binding site for DHNK is not definitively established, evidence points towards an allosteric pocket potentially located at the protein-lipid interface within the transmembrane domain.[7]
Quantitative Comparison of Modulator Effects
The following tables summarize the quantitative data on the effects of this compound and the representative NAM, dehydronorketamine (DHNK), on α7 nAChR function.
Table 1: Electrophysiological Properties
| Parameter | This compound (Type I PAM) | Dehydronorketamine (DHNK) (NAM) | References |
| Effect on Agonist-Evoked Current | Potentiation | Inhibition | [8][7] |
| EC₅₀ for Potentiation | 2.6 ± 1.1 µM (for ACh-evoked currents) | N/A | [8] |
| IC₅₀ for Inhibition | N/A | 55 ± 6 nM (for ACh-evoked currents) | [7] |
| Effect on Maximal Efficacy of ACh | Increases by ~2-fold (oocytes) to ~6-fold (patch-clamp) | Decreases | [8] |
| Effect on Desensitization Kinetics | Marginal effects | Not extensively reported for DHNK | [1] |
Table 2: Single-Channel Kinetic Properties (Qualitative Comparison)
| Parameter | This compound (Type I PAM) | Dehydronorketamine (DHNK) (NAM) | References |
| Effect on Channel Open Probability | Increases in the presence of an agonist | Decreases | [5][9] |
| Effect on Mean Open Time | Preserves rapid native kinetics | Likely decreases (based on mechanism) | [10] |
| Effect on Burst Duration | Preserves rapid native kinetics | Likely decreases (based on mechanism) | [10] |
Note: Specific quantitative data on the effect of DHNK on single-channel kinetics is limited. The stated effects are inferred from its mechanism of action as a negative allosteric modulator that reduces the probability of channel opening.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effects of allosteric modulators on agonist-evoked currents in cells expressing α7 nAChRs.
Materials:
-
Cells expressing α7 nAChRs (e.g., HEK293 or CHO cells)
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES (pH 7.2)
-
Agonist solution (e.g., Acetylcholine)
-
Test compounds (this compound, NAMs)
Procedure:
-
Culture cells expressing α7 nAChRs on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a target cell with the patch pipette and form a gigaseal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the agonist solution for a short duration (e.g., 1-2 seconds) to elicit a baseline current response.
-
Wash the cell with external solution.
-
Pre-apply the allosteric modulator (this compound or NAM) for a defined period (e.g., 1-2 minutes).
-
Co-apply the agonist and the allosteric modulator and record the current response.
-
Analyze the peak current amplitude, desensitization rate, and other kinetic parameters.
-
For dose-response curves, repeat steps 7-11 with varying concentrations of the modulator.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of modulators to the α7 nAChR. As allosteric modulators do not typically bind to the orthosteric site, a competition binding assay with an allosteric radioligand or an indirect assessment of their effect on orthosteric ligand binding is required. The following is a general protocol for a competition binding assay using a radiolabeled antagonist that binds to the orthosteric site, which can be adapted to study allosteric effects.
Materials:
-
Cell membranes prepared from tissues or cells expressing α7 nAChRs
-
Radioligand (e.g., [³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin)
-
Unlabeled competitor (e.g., cold MLA or α-bungarotoxin for non-specific binding)
-
Test compounds (this compound, NAMs)
-
Binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes expressing α7 nAChRs.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
To determine non-specific binding, add a saturating concentration of an unlabeled competitor in separate wells.
-
To determine total binding, add only the radioligand and buffer.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
α7 nAChR Signaling Pathway
Activation of the α7 nAChR leads to an influx of cations, primarily Ca²⁺. This increase in intracellular calcium can trigger various downstream signaling cascades, including the JAK2/STAT3 and NF-κB pathways, which are involved in neuroprotection and anti-inflammatory responses.
Caption: α7 nAChR signaling cascade modulated by PAMs and NAMs.
Experimental Workflow: Whole-Cell Patch-Clamp
The following diagram illustrates the typical workflow for a whole-cell patch-clamp experiment to assess the effect of an allosteric modulator.
References
- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Positive allosteric modulation of the alpha7 nicotinic acetylcholine receptor: ligand interactions with distinct binding sites and evidence for a prominent role of the M2-M3 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sub-anesthetic concentrations of (R,S)-ketamine metabolites inhibit acetylcholine-evoked currents in α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [nanion.de]
- 9. daneshyari.com [daneshyari.com]
- 10. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Site of NS 1738: A Comparative Guide to α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NS 1738 and other positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR). We delve into the experimental data validating this compound's binding site and compare its performance against alternative modulators, offering detailed insights into the methodologies employed.
The α7 nicotinic acetylcholine receptor, a key player in cognitive processes, has emerged as a promising therapeutic target for neurological and psychiatric disorders. Positive allosteric modulators that enhance the function of this receptor without directly activating it offer a nuanced approach to treatment. This compound, a well-characterized Type I PAM, serves as a focal point for understanding the molecular intricacies of α7 nAChR modulation.
Comparative Analysis of α7 nAChR Positive Allosteric Modulators
This compound is distinguished as a Type I PAM, signifying its ability to potentiate the receptor's response to an agonist, such as acetylcholine (ACh), by increasing the peak current amplitude with minimal impact on the receptor's natural desensitization kinetics.[1][2] This contrasts with Type II PAMs, which markedly slow down this desensitization process. This fundamental difference in mechanism suggests distinct binding sites and modes of action.
Below is a summary of the quantitative data for this compound and other notable α7 nAChR PAMs, including the Type II modulator PNU-120596 and another Type I modulator, AVL-3288.
| Compound | Type | EC50 | Binding Affinity (kcal/mol) | Key Characteristics |
| This compound | Type I | 3.4 µM (Xenopus oocytes)[3], 3.9 µM (rat α7 nAChR)[3] | -6.76 to -9.15 (theoretical)[4][5] | Increases maximal efficacy of ACh with marginal effects on desensitization kinetics.[6] Modestly brain-penetrant.[7] |
| PNU-120596 | Type II | 216 nM[8][9][10][11] | Not explicitly found | Significantly reduces receptor desensitization and can reactivate desensitized receptors.[1] |
| AVL-3288 | Type I | 0.7 µM[12][13] | Not explicitly found | Does not affect α7 desensitization kinetics and is readily brain-penetrant.[7] |
Validating the Allosteric Binding Site of this compound
The validation of this compound's binding site, distinct from the orthosteric site where acetylcholine binds, has been a subject of both theoretical and experimental investigation. Radioligand binding assays have shown that this compound does not displace or affect the binding of radiolabeled agonists to the orthosteric site.[6]
Theoretical modeling studies have proposed three potential allosteric binding sites for this compound on a chimera of the α7 receptor and the acetylcholine-binding protein (AChBP): a top pocket, a vestibule pocket, and an agonist sub-pocket.[4][5] These studies highlight the importance of the urea group in forming hydrogen bonds and the trifluoromethyl group in influencing binding modes and affinities.[4][5]
Experimental validation has come from studies using chimeric receptors constructed from domains of the α7 nAChR and the 5-HT3 receptor. These experiments have revealed that the extracellular N-terminal domain of the α7 receptor is crucial for the allosteric modulation by this compound.[14] Furthermore, the inclusion of the M2-M3 linker segment from the α7 receptor in these chimeras was found to be critical for the receptor's gating in response to this compound.[14] In contrast, the modulatory effects of the Type II PAM PNU-120596 were associated with the transmembrane domain, underscoring the existence of distinct allosteric binding sites for different classes of PAMs.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to characterize the binding and function of α7 nAChR PAMs.
Radioligand Binding Assays
These assays are fundamental in determining whether a compound binds to the orthosteric site or an allosteric site.
Objective: To assess the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that specifically binds to the orthosteric site of the α7 nAChR.
Protocol Outline:
-
Tissue Preparation: Membranes are prepared from rat brain tissue or cells expressing the α7 nAChR.
-
Radioligand: A radiolabeled antagonist with high affinity for the α7 orthosteric site, such as [3H]methyllycaconitine, is used.
-
Incubation: The membranes are incubated with the radioligand in the presence and absence of varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using liquid scintillation counting.
-
Analysis: A lack of displacement of the radioligand by the test compound indicates that it does not bind to the orthosteric site.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is widely used to study the functional effects of modulators on ion channels expressed in a controlled environment.
Objective: To measure the potentiation of acetylcholine-evoked currents by a PAM.
Protocol Outline:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the human α7 nAChR.
-
Recording Setup: The oocyte is placed in a recording chamber and impaled with two electrodes for voltage clamping.
-
Drug Application: A baseline response is established by applying a known concentration of acetylcholine. The PAM is then co-applied with acetylcholine to measure the change in current amplitude and kinetics.
-
Data Acquisition: The resulting ion currents are amplified, digitized, and recorded.
-
Analysis: The potentiation of the acetylcholine-evoked current by the PAM is quantified to determine its EC50 and maximal efficacy.
Whole-Cell Patch-Clamp Electrophysiology
This high-resolution technique allows for the detailed study of ion channel kinetics in mammalian cells.
Objective: To precisely characterize the effects of a PAM on the amplitude and desensitization kinetics of agonist-evoked currents.
Protocol Outline:
-
Cell Culture: Mammalian cells stably expressing the α7 nAChR are cultured on coverslips.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to allow electrical access to the entire cell.
-
Solutions: The intracellular solution contains ions that mimic the cell's cytoplasm, while the extracellular solution contains the agonist and modulator.
-
Drug Perfusion: A rapid perfusion system is used to apply acetylcholine with and without the PAM, allowing for the precise measurement of current activation and desensitization rates.
-
Data Analysis: The peak current amplitude and the time constant of current decay (desensitization) are measured and compared in the presence and absence of the modulator.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the α7 nAChR signaling pathway, the classification of its PAMs, and a typical experimental workflow for validating an allosteric binding site.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 4. Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An allosteric modulator of the alpha7 nicotinic acetylcholine receptor possessing cognition-enhancing properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 8. PNU 120596 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. apexbt.com [apexbt.com]
- 11. PNU 120596, Positive allosteric modulator for alpha7 nicotinic acetylcholine receptors (ab120559)| Abcam中文官网 [abcam.cn]
- 12. medkoo.com [medkoo.com]
- 13. AVL-3288 (CCMI) | allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR) | CAS 917837-54-8 | Buy UCI-4083; UCI4083; CCMI; XY-4083; Anvylic-3288; AVL3288 | InvivoChem [invivochem.com]
- 14. Positive allosteric modulation of the alpha7 nicotinic acetylcholine receptor: ligand interactions with distinct binding sites and evidence for a prominent role of the M2-M3 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Type I and Type II α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators: The Case of NS-1738
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine receptor (nAChR) represents a promising therapeutic target for cognitive deficits in neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of the α7 nAChR offer a nuanced approach to enhancing receptor function compared to direct agonists. These PAMs are broadly classified into two categories, Type I and Type II, distinguished by their distinct effects on receptor kinetics. This guide provides an objective comparison of these two classes, with a focus on the archetypal Type I PAM, NS-1738, and a representative Type II PAM, PNU-120596, supported by experimental data and detailed methodologies.
Distinguishing Mechanisms of Action: A Fundamental Divide
The primary difference between Type I and Type II α7 PAMs lies in their influence on the receptor's desensitization process.[1][2][3] Desensitization is a natural phenomenon where the receptor becomes unresponsive to a continuous or repeated application of an agonist.
-
Type I PAMs , such as NS-1738, primarily increase the peak amplitude of the agonist-evoked current with minimal to no effect on the rate of desensitization.[4][5] This means they enhance the receptor's response to a given stimulus without significantly altering its natural, transient activation profile.
-
Type II PAMs , exemplified by PNU-120596, also potentiate the peak current but, crucially, they markedly slow or even prevent receptor desensitization.[6][7] This leads to a prolonged channel opening and a sustained influx of ions in the continued presence of an agonist.
This fundamental difference in their mechanism of action has significant implications for their downstream signaling effects and potential therapeutic applications.
Quantitative Comparison of Pharmacological Properties
The following tables summarize key quantitative data for NS-1738 (Type I) and PNU-120596 (Type II) based on electrophysiological studies. These values can vary depending on the experimental system (e.g., Xenopus oocytes vs. mammalian cell lines) and the specific agonist used.
Table 1: Potency of α7 nAChR PAMs
| Compound | PAM Type | EC50 | Experimental System | Reference |
| NS-1738 | Type I | 3.4 µM | Xenopus oocytes expressing human α7 nAChR | [8] |
| PNU-120596 | Type II | 216 nM | Neuronal nicotinic acetylcholine receptors | [9] |
Table 2: Efficacy of α7 nAChR PAMs
| Compound | PAM Type | Maximal Potentiation of ACh-evoked Current | Experimental System | Reference |
| NS-1738 | Type I | ~2-fold | Xenopus oocytes | [5] |
| NS-1738 | Type I | ~6-fold | Patch-clamp from mammalian cells | [5] |
| PNU-120596 | Type II | 9.6 ± 1.7-fold | Xenopus oocytes expressing α7 nAChRs | [2] |
Binding Sites: A Structural Basis for Functional Differences
The distinct effects of Type I and Type II PAMs are rooted in their different binding sites on the α7 nAChR protein.
-
NS-1738 (Type I) is believed to bind to an allosteric site located in the extracellular domain (ECD) of the receptor, or at the interface between the ECD and the transmembrane domain (TMD).[10][11]
-
PNU-120596 (Type II) , in contrast, binds to a distinct site located within the transmembrane domain (TMD) , at the interface between subunits.[2]
This spatial separation of binding sites likely underlies the differential modulation of channel gating and desensitization.
Signaling Pathways and Downstream Effects
The activation of α7 nAChRs, which are highly permeable to calcium ions (Ca²⁺), triggers various intracellular signaling cascades.[12] Both Type I and Type II PAMs have been shown to engage downstream pathways, but the profound impact of Type II PAMs on Ca²⁺ influx leads to some divergent consequences.
dot
Caption: Signaling pathways modulated by Type I and Type II α7 PAMs.
Both NS-1738 and PNU-120596 have been demonstrated to induce antidepressant-like effects through a mechanism that involves the activation of the mTOR and ERK signaling pathways .[13] This suggests that potentiation of α7 nAChR signaling, regardless of the effect on desensitization, can engage these key intracellular cascades.
However, the sustained Ca²⁺ influx promoted by Type II PAMs like PNU-120596 can lead to Ca²⁺-induced Ca²⁺ release (CICR) from intracellular stores such as the endoplasmic reticulum.[14] This can result in cellular Ca²⁺ overload and, in some cases, cytotoxicity, a concern that has limited the clinical development of some Type II PAMs.[7][14] Type I PAMs, with their more transient effect on channel opening, are less likely to induce such a pronounced and potentially detrimental Ca²⁺ dysregulation.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of α7 PAMs. Below are generalized protocols for key experiments.
Electrophysiological Recording in Xenopus Oocytes (Two-Electrode Voltage Clamp)
dot
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
1. Oocyte Preparation and cRNA Injection:
-
Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.
-
Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
Injected oocytes are incubated for 2-5 days to allow for receptor expression.
2. Two-Electrode Voltage Clamp (TEVC) Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
The membrane potential is clamped at a holding potential of -60 to -80 mV.
-
Agonist (e.g., acetylcholine) is applied to elicit a baseline current response.
-
The PAM is pre-applied for a set duration (e.g., 30 seconds) followed by co-application with the agonist to measure the potentiated response.
-
Data is acquired and analyzed to determine parameters such as peak current amplitude, EC50, and maximal potentiation.[3]
Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells
1. Cell Culture and Transfection:
-
Mammalian cells (e.g., HEK293 or GH4C1 cells) are cultured under standard conditions.
-
Cells are transiently or stably transfected with the cDNA encoding the human α7 nAChR.
2. Patch-Clamp Recording:
-
A glass micropipette with a resistance of 3-5 MΩ is filled with an intracellular solution and positioned onto a single cell.[6]
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 to -75 mV.[6]
-
A rapid perfusion system is used to apply the agonist and PAMs.
-
The protocol for agonist and PAM application is similar to the TEVC method.
-
Currents are recorded and analyzed to determine peak amplitude and desensitization kinetics (decay time).[6]
Calcium Influx Assay
1. Cell Preparation:
-
Cells expressing α7 nAChRs are plated in a multi-well plate.
-
Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[15][16]
2. Fluorescence Measurement:
-
The plate is placed in a fluorescence plate reader or a microscope equipped for live-cell imaging.
-
Baseline fluorescence is recorded.
-
The PAM is added to the wells, followed by the addition of an agonist.
-
Changes in intracellular Ca²⁺ concentration are measured as changes in fluorescence intensity over time.
-
Data is analyzed to determine the potentiation of the agonist-induced Ca²⁺ response.[16]
Conclusion
Type I and Type II α7 PAMs represent two distinct classes of allosteric modulators with different mechanisms of action, binding sites, and downstream consequences. NS-1738, a Type I PAM, enhances α7 nAChR function by increasing the peak current response without significantly affecting desensitization, leading to a more physiological, transient potentiation. In contrast, Type II PAMs like PNU-120596 profoundly inhibit desensitization, resulting in a sustained receptor activation and a more robust, but potentially cytotoxic, increase in intracellular calcium. The choice between a Type I and Type II modulator for therapeutic development will depend on the desired pharmacological profile and the specific pathological condition being targeted. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of these promising therapeutic agents.
References
- 1. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric modulator of the alpha7 nicotinic acetylcholine receptor possessing cognition-enhancing properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 7. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. PNU 120596 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 10. Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Positive allosteric modulation of the alpha7 nicotinic acetylcholine receptor: ligand interactions with distinct binding sites and evidence for a prominent role of the M2-M3 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Type I and type II positive allosteric modulators of α7 nicotinic acetylcholine receptors induce antidepressant-like activity in mice by a mechanism involving receptor potentiation but not neurotransmitter reuptake inhibition. Correlation with mTOR intracellular pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional α7 nicotinic receptors in human airway smooth muscle increase intracellular calcium concentration and contractility in asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling NS 1738
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of NS 1738, a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective, chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Impervious laboratory coat or clothing. |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or when handling the powder form to avoid dust and aerosol formation. |
Operational Plan: Handling and Storage
Follow these procedural steps for the safe handling and storage of this compound.
Handling Protocol
-
Avoid Contact: Prevent direct contact with skin and eyes. Avoid inhalation of dust or aerosols.
-
Ventilation: Use the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Hygiene: Do not eat, drink, or smoke in the designated handling area. Wash hands thoroughly after handling.
Storage Protocol
-
Container: Keep the container tightly sealed.
-
Environment: Store in a cool, dry, and well-ventilated area.
-
Hazards: Protect from direct sunlight and sources of ignition.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of the compound and any contaminated materials at an approved hazardous waste disposal facility.
-
Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following is a representative experimental protocol for characterizing the effect of this compound on α7 nAChR activity using in vitro electrophysiology.
In Vitro Electrophysiology Protocol: Patch-Clamp Recording
-
Cell Preparation: Culture mammalian cells (e.g., HEK293) transfected with the α7 nAChR or primary neurons.
-
Recording Setup: Prepare a standard patch-clamp rig with appropriate internal and external solutions.
-
Baseline Recording: Obtain a stable whole-cell recording. Apply the agonist (e.g., acetylcholine) to elicit baseline ionic currents through the α7 nAChRs.
-
This compound Application: Co-apply this compound with the agonist. This compound, as a positive allosteric modulator, is not expected to elicit a current on its own.
-
Data Acquisition: Record the potentiation of the agonist-evoked current in the presence of this compound. This is observed as an increase in the peak amplitude of the current.
-
Washout: Perfuse the cells with the external solution to wash out both the agonist and this compound and allow the current to return to baseline.
-
Data Analysis: Analyze the recorded currents to quantify the modulatory effect of this compound on the α7 nAChR.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available research.
| Parameter | Value | Species |
| Brain:Plasma Ratio | 0.50 | Rat |
| In Vivo Dosage (Cognitive Enhancement) | 10 - 30 mg/kg (intraperitoneal) | Rat |
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound as a positive allosteric modulator of the α7 nAChR.
Caption: Workflow for an in vitro electrophysiology experiment using this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
